molecular formula C22H31ClN4O4 B15542394 Thalidomide-NH-C9-NH2 hydrochloride CAS No. 2305936-77-8

Thalidomide-NH-C9-NH2 hydrochloride

Numéro de catalogue: B15542394
Numéro CAS: 2305936-77-8
Poids moléculaire: 451.0 g/mol
Clé InChI: NCVSGGBARHERSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Thalidomide-NH-C9-NH2 hydrochloride is a useful research compound. Its molecular formula is C22H31ClN4O4 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2305936-77-8

Formule moléculaire

C22H31ClN4O4

Poids moléculaire

451.0 g/mol

Nom IUPAC

4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H

Clé InChI

NCVSGGBARHERSU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the CRBN Binding Affinity of Thalidomide-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to CRBN and Thalidomide-Based Ligands

Cereblon (CRBN) is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs, including lenalidomide and pomalidomide, exert their therapeutic effects by binding directly to CRBN. This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and degradation of "neosubstrates" not typically targeted by the native ligase.

Thalidomide-NH-C9-NH2 hydrochloride is a derivative of thalidomide designed as a CRBN ligand for use in PROTACs.[2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase, such as CRBN. By recruiting the target protein to the E3 ligase, PROTACs induce the target's degradation. The affinity of the thalidomide-based moiety for CRBN is a critical determinant of the efficacy of these degraders.

Quantitative Binding Affinity Data

Direct, publicly available quantitative binding data for this compound is limited. However, the binding affinities of thalidomide and its clinically relevant derivatives have been extensively studied and serve as a benchmark. The affinity can vary depending on the assay method and experimental conditions.

CompoundDissociation Constant (Kd)Assay MethodNotes
Thalidomide~250 nMNot Specified
(S)-thalidomide~10-fold stronger binding than (R)-enantiomerCompetitive Elution AssayThe (S)-enantiomer is the more active binder.[3][4][5][6]
Lenalidomide~178 nMNot SpecifiedBinds more strongly than thalidomide.[7]
Pomalidomide~157 nMNot SpecifiedBinds more strongly than thalidomide.[7]

Note: The binding affinity of thalidomide derivatives with linkers, such as this compound, is expected to be comparable to the parent compound, as the core glutarimide binding motif is retained. However, experimental verification is necessary for a precise value.

Signaling Pathway

The binding of a thalidomide-based ligand to CRBN initiates a cascade of events leading to the degradation of target proteins. The following diagram illustrates this signaling pathway.

G cluster_0 Cellular Environment Thalidomide Thalidomide-based Ligand (e.g., Thalidomide-NH-C9-NH2) CRBN CRBN Thalidomide->CRBN Binding E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex Rbx1 Rbx1 Rbx1->E3_Complex Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) E3_Complex->Neosubstrate Recruitment Proteasome Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degraded Neosubstrate Proteasome->Degradation Degradation

Caption: Signaling pathway of CRBN-mediated protein degradation.

Experimental Protocols

Several biophysical and biochemical assays are employed to determine the binding affinity of thalidomide derivatives to CRBN.

Surface Plasmon Resonance (SPR)

Principle: SPR measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip. Recombinant CRBN is immobilized on the chip, and the thalidomide derivative is flowed over the surface.

Methodology:

  • Immobilization: Recombinant CRBN is immobilized on a sensor chip surface.[1]

  • Binding: Solutions of the thalidomide derivative at various concentrations are flowed over the chip surface to measure association.[1]

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the compound from CRBN.[1]

  • Data Analysis: The association (kon) and dissociation (koff) rates are determined from the sensorgram, and the dissociation constant (Kd) is calculated (Kd = koff/kon).

G cluster_workflow SPR Experimental Workflow A Immobilize CRBN on Sensor Chip B Flow Thalidomide Derivative (Association) A->B C Flow Buffer (Dissociation) B->C D Regenerate Sensor Surface C->D E Data Analysis (kon, koff, Kd) D->E

Caption: Surface Plasmon Resonance (SPR) workflow.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]

Methodology:

  • Sample Preparation: A solution of purified CRBN is placed in the sample cell, and a solution of the thalidomide derivative is loaded into the injection syringe.[1]

  • Titration: The thalidomide derivative is injected in small aliquots into the CRBN solution.[1]

  • Heat Measurement: The heat released or absorbed upon each injection is measured.[1]

  • Data Analysis: The data is fitted to a binding isotherm to determine the Kd, n, ΔH, and ΔS.

G cluster_workflow ITC Experimental Workflow A Load CRBN into Sample Cell C Titrate Derivative into CRBN A->C B Load Thalidomide Derivative into Syringe B->C D Measure Heat Change C->D E Data Analysis (Kd, n, ΔH, ΔS) D->E

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the change in the polarization of fluorescent light. A fluorescently labeled thalidomide tracer binds to CRBN, resulting in a high polarization signal. An unlabeled test compound competes for binding, displacing the tracer and causing a decrease in polarization.[8]

Methodology:

  • Reaction Mixture: Purified CRBN is incubated with a fluorescently labeled thalidomide tracer.

  • Competition: The unlabeled test compound (e.g., this compound) is added in serial dilutions.

  • Measurement: The fluorescence polarization is measured.

  • Data Analysis: The change in polarization is plotted against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki (inhibition constant).

G cluster_workflow FP Assay Workflow A Incubate CRBN with Fluorescent Tracer B Add Serial Dilutions of Test Compound A->B C Measure Fluorescence Polarization B->C D Data Analysis (IC50, Ki) C->D

Caption: Fluorescence Polarization (FP) Assay workflow.

Competitive Elution Assay

Principle: This is a semi-quantitative method to assess binding competition. A thalidomide analog is immobilized on beads, which are then used to pull down CRBN from a cell lysate. The ability of a test compound to elute the bound CRBN indicates that it competes for the same binding site.[1]

Methodology:

  • Affinity Bead Preparation: A thalidomide derivative is immobilized on magnetic or agarose beads.[1]

  • CRBN Binding: Cell extracts containing CRBN are incubated with the thalidomide-immobilized beads.[1]

  • Washing: The beads are washed to remove non-specifically bound proteins.[1]

  • Elution: The beads are incubated with a buffer containing the test compound at a specific concentration.[1]

  • Analysis: The eluate is analyzed by Western blot to detect the presence of CRBN.

G cluster_workflow Competitive Elution Assay Workflow A Immobilize Thalidomide Derivative on Beads B Incubate Beads with CRBN-containing Lysate A->B C Wash Beads B->C D Elute with Test Compound C->D E Analyze Eluate by Western Blot D->E

Caption: Competitive Elution Assay workflow.

Conclusion

This compound is a key building block in the development of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. While specific binding affinity data for this molecule is not widely published, the well-characterized interactions of thalidomide and its analogs with CRBN provide a strong foundation for understanding its binding properties. The experimental protocols detailed in this guide offer robust methods for quantitatively assessing the binding affinity of this and other novel thalidomide-based ligands to CRBN, which is essential for the design and optimization of effective protein degraders.

References

A Technical Guide to the Synthesis and Characterization of Thalidomide-NH-C9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Thalidomide-NH-C9-NH2 hydrochloride. This molecule is a crucial bifunctional linker, frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the Thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 9-carbon aliphatic chain terminating in a primary amine. This terminal amine serves as a versatile attachment point for a ligand targeting a specific protein of interest, facilitating its subsequent degradation.

The following sections detail the synthetic pathway, experimental protocols, and expected characterization data for this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic substitution of a phthalimide derivative, 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (the thalidomide core), with a mono-protected C9 diamine, namely N-(tert-butoxycarbonyl)-1,9-diaminononane. This reaction selectively alkylates one of the amino groups of the diamine. The second step involves the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Salt Formation thalidomide Thalidomide reagent1 K2CO3, DMF 80 °C boc_diamine N-Boc-1,9-diaminononane intermediate Boc-Thalidomide-NH-C9-NH2 reagent2 4M HCl in Dioxane Room Temp final_product Thalidomide-NH-C9-NH2 Hydrochloride reagent1->intermediate reagent2->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (9-((1,3-dioxoisoindolin-2-yl)methyl)nonyl)carbamate (Boc-Thalidomide-NH-C9-NH2)
  • Materials:

    • 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Thalidomide)

    • N-(tert-butoxycarbonyl)-1,9-diaminononane

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of Thalidomide (1.0 eq) in anhydrous DMF, add N-(tert-butoxycarbonyl)-1,9-diaminononane (1.2 eq).

    • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

    • Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of this compound
  • Materials:

    • tert-butyl (9-((1,3-dioxoisoindolin-2-yl)methyl)nonyl)carbamate

    • 4M Hydrochloric acid (HCl) in 1,4-dioxane

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane.

    • To this solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) dropwise at 0 °C.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The deprotection is usually fast and occurs at room temperature.[2]

    • The mechanism involves protonation of the carbamate, loss of the stable tert-butyl cation, and subsequent decarboxylation to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.[3]

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting residue with diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound, as a white or off-white solid.

Data Presentation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following tables summarize the expected quantitative data.

Table 1: Reaction and Product Summary
ParameterStep 1: Boc-IntermediateStep 2: Final Product (HCl Salt)
Molecular Formula C₂₇H₃₉N₃O₆C₂₂H₃₂ClN₃O₄
Molecular Weight 501.61 g/mol 453.97 g/mol
Typical Yield 75-85%>90%
Appearance White SolidWhite to Off-White Solid
Table 2: Representative Spectroscopic Data (¹H NMR)

Spectra recorded on a 400 MHz spectrometer in DMSO-d₆. Chemical shifts (δ) are reported in ppm. This data is representative for thalidomide and its long-chain alkyl derivatives.[4][5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.10s1H-NH (Glutarimide)
~8.10br s3H-NH₃⁺
7.80-7.90m4HAr-H (Phthalimide)
5.15dd1H-CH (Glutarimide)
3.55t2H-CH₂-N (Phthalimide)
2.80-2.95m3HGlutarimide & -CH₂-N⁺
2.50-2.65m2H-CH₂ (Glutarimide)
2.00-2.10m1H-CH (Glutarimide)
1.50-1.60m4H-CH₂- (Alkyl Chain)
1.20-1.35m10H-CH₂- (Alkyl Chain)
Table 3: Expected Mass Spectrometry and HPLC Data
AnalysisExpected Result
HRMS (ESI-TOF) [M+H]⁺ calculated for C₂₂H₃₁N₃O₄: 418.2387; Found: 418.23xx
HPLC Purity >95% (UV detection at 254 nm)

Mechanism of Action in a PROTAC Context

Thalidomide-NH-C9-NH2 serves as the E3 ligase-binding component of a PROTAC. The thalidomide head specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. When this linker is attached to a ligand for a Protein of Interest (POI), the resulting PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase complex. This proximity induces the ubiquitination of the POI, tagging it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC (Thalidomide-C9-Linker-Ligand) CRBN Cereblon (CRBN) PROTAC->CRBN ub_label Ubiquitin (Ub) POI Protein of Interest (POI) POI->PROTAC E3 CRL4 E3 Ligase CRBN->E3 part of Ub_POI Ubiquitinated POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded ub_label->Ub_POI E1, E2

Caption: PROTAC mechanism of action utilizing a thalidomide-based linker.

References

A Technical Guide to the Physicochemical Properties of Thalidomide-NH-C9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-C9-NH2 hydrochloride is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][] This property allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins. Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery and development, influencing aspects from synthetic chemistry and formulation to cellular permeability and biological activity. This technical guide provides a summary of its known properties, detailed experimental protocols for characterization, and visualizations of its mechanism of action.

Core Physicochemical Properties

PropertyValueSource
Molecular Weight 450.96 g/mol MedChemExpress[1]
Molecular Formula C22H31ClN4O4MedChemExpress[1]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-
LogP Not available-

Experimental Protocols for Physicochemical Characterization

For researchers requiring the precise determination of the physicochemical properties of this compound, the following established methodologies are recommended.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely used and accessible technique for its determination.

Protocol:

  • Sample Preparation: A small amount of dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[3][4][5][6][7]

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.[8][9][10]

Determination of pKa

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a common and accurate method for its determination.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[11][12][13]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for its determination.

Protocol:

  • Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[14][15]

Biological Activity and Mechanism of Action

This compound is a key component in the design of PROTACs. It serves as the E3 ligase-recruiting element, specifically binding to Cereblon (CRBN).[1][] This interaction is fundamental to the PROTAC's mechanism of action, which is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

Signaling Pathway of a PROTAC Utilizing this compound

The following diagram illustrates the general mechanism of action for a PROTAC that incorporates this compound to degrade a target protein of interest (POI).

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Thalidomide-NH-C9-NH2-Linker-POI_Ligand) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Proximity-induced Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->CRBN Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of a target protein via CRBN recruitment.

Experimental Workflow for PROTAC Activity Assessment

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PROTAC synthesized using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) arrow arrow Thalidomide_analog Thalidomide-NH-C9-NH2 Hydrochloride PROTAC_synthesis PROTAC Conjugation Thalidomide_analog->PROTAC_synthesis Linker Linker Synthesis Linker->PROTAC_synthesis POI_ligand Target Protein Ligand POI_ligand->PROTAC_synthesis Cell_culture Cell Culture (Expressing Target Protein) PROTAC_synthesis->Cell_culture PROTAC_treatment PROTAC Treatment Cell_culture->PROTAC_treatment Western_blot Western Blot / Mass Spec (Target Protein Levels) PROTAC_treatment->Western_blot DC50_calc DC50 Calculation Western_blot->DC50_calc Animal_model Animal Model of Disease DC50_calc->Animal_model Promising Candidates PROTAC_admin PROTAC Administration Animal_model->PROTAC_admin Tissue_analysis Tissue Analysis (Target Protein Levels) PROTAC_admin->Tissue_analysis Efficacy_assessment Therapeutic Efficacy Tissue_analysis->Efficacy_assessment

Caption: A generalized experimental workflow for PROTAC development and evaluation.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTACs and the broader field of targeted protein degradation. While specific experimental data on some of its physicochemical properties are not yet widely published, established methodologies are available for their determination. A thorough characterization of these properties is essential for optimizing the design and application of novel protein degraders, ultimately accelerating the discovery of new therapeutics.

References

The Architect's Toolkit: A Deep Dive into Thalidomide-NH-C9-NH2 Hydrochloride for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This technical guide provides an in-depth exploration of a key building block in PROTAC design: Thalidomide-NH-C9-NH2 hydrochloride, a Cereblon (CRBN) E3 ligase ligand coupled to a nine-carbon alkyl linker.

Core Component: this compound

This compound is a crucial reagent for the synthesis of PROTACs that leverage the CRBN E3 ligase complex. Its structure features the thalidomide moiety, which is a well-established binder to CRBN, connected via a nine-carbon aliphatic chain to a terminal primary amine. This amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein for degradation. The hydrochloride salt form often enhances the compound's solubility and stability.

Physicochemical Properties

PropertyValue
Molecular Formula C22H29ClN4O4
Molecular Weight 464.95 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term stability

Mechanism of Action: Orchestrating Protein Destruction

The thalidomide component of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-DDB1-RBX1 E3 ligase complex. Simultaneously, the other end of the PROTAC binds to the target Protein of Interest (POI). This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which brings the E3 ligase machinery into close proximity with the POI. This proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN POI->Ternary_Complex Binds PROTAC Thalidomide-C9-POI Ligand PROTAC:e->PROTAC:w PROTAC->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ub Ubiquitin Polyubiquitination Polyubiquitinated POI Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Releases Ternary_Complex->Polyubiquitination Polyubiquitination->Proteasome Degradation Synthesis_Workflow A 1. Start with 4-Fluorothalidomide B 2. Nucleophilic Aromatic Substitution with N-Boc-1,9-diaminononane A->B C 3. Reaction in DMSO with DIPEA at 90°C B->C D 4. Purification of Boc-protected intermediate by column chromatography C->D E 5. Boc Deprotection with TFA in DCM D->E F 6. Conversion to HCl salt with HCl in Ether E->F G 7. Final Product: Thalidomide-NH-C9-NH2 HCl F->G Western_Blot_Workflow A Cell Seeding & Treatment with PROTAC B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Immunoblotting: Primary & Secondary Antibodies D->E F Chemiluminescence Detection E->F G Data Analysis: Quantify Degradation F->G

The Strategic Role of Thalidomide-NH-C9-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-NH-C9-NH2 hydrochloride is a key bifunctional building block designed for this purpose. This technical guide provides an in-depth analysis of the structure, function, and application of this compound in the development of CRBN-recruiting PROTACs. While specific experimental data for PROTACs incorporating this particular linker is not yet prevalent in publicly accessible literature, this document furnishes a comprehensive framework of its mechanism of action, representative experimental protocols, and the underlying principles of its application in targeted protein degradation.

Introduction to this compound

This compound is a derivative of thalidomide, a well-known immunomodulatory drug. In the context of PROTACs, this molecule serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It features a nine-carbon (C9) alkyl chain terminating in a primary amine. This amine group provides a reactive handle for conjugation to a ligand that targets a protein of interest, thereby forming a heterobifunctional PROTAC. The primary function of the thalidomide moiety is to hijack the CRBN E3 ligase, while the C9 linker optimally spaces the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

Structure and Chemical Properties

The chemical structure of this compound combines the core phthalimide glutarimide scaffold of thalidomide with a flexible nonane-1,9-diamine linker.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 4-((9-aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
Molecular Formula C₂₂H₃₀N₄O₄·HCl
Molecular Weight 450.96 g/mol
CAS Number 2305936-77-8
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (Thalidomide-C9-Linker-Target Ligand) POI->PROTAC Binds to Target Ligand cluster_ternary cluster_ternary CRBN CRBN E3 Ligase Complex CRBN->PROTAC Binds to Thalidomide Moiety Ub Ubiquitin POI_bound POI Ub->POI_bound Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound cluster_ternary->Ub Ubiquitination

Figure 1. General signaling pathway of a thalidomide-based PROTAC.

The Dual Functionality of this compound

The Thalidomide Moiety: A High-Affinity CRBN Ligand

The thalidomide component of the molecule is responsible for engaging the CRBN E3 ligase. The binding of thalidomide and its analogs to CRBN is well-characterized, with affinities typically in the micromolar to nanomolar range. This interaction alters the substrate specificity of the CRBN complex, enabling it to recognize and ubiquitinate neo-substrates, which in the case of a PROTAC, is the targeted protein of interest.

The C9 Alkyl Amine Linker: A Bridge for Protein Degradation

The nine-carbon alkyl chain provides a flexible linker to connect the thalidomide moiety to a ligand for a target protein. The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex (PROTAC-target protein-E3 ligase). An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination. The terminal primary amine of the C9 linker is a versatile functional group for conjugation with various target protein ligands, typically through amide bond formation.

Representative Experimental Protocols

The following protocols are representative of the methodologies used in the development and evaluation of thalidomide-based PROTACs and can be adapted for PROTACs synthesized from this compound.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a target protein ligand that possesses a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve the target protein ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Evaluation of Target Protein Degradation by Western Blotting

Materials:

  • Cells expressing the target protein

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

Table 2: Representative Data Table for PROTAC Efficacy

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC-1e.g., BRD4e.g., HeLaData to be determinedData to be determined
Hypothetical PROTAC-2e.g., BTKe.g., RamosData to be determinedData to be determined

Visualization of Experimental Workflow

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Start Start: Thalidomide-NH-C9-NH2·HCl + Target Ligand-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Purification Purification (HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC Treatment PROTAC Treatment (Dose-response) Final_PROTAC->Treatment Test in Cells Cell_Culture Cell Culture (Target-expressing cells) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Figure 2. Representative experimental workflow for PROTAC development.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs that leverage the CRBN E3 ubiquitin ligase for targeted protein degradation. Its structure provides a high-affinity CRBN-binding moiety and a flexible, functionalized linker for conjugation to a wide array of target protein ligands. While the specific degradation profiles and quantitative metrics of PROTACs incorporating this particular linker await detailed investigation in the scientific literature, the principles and protocols outlined in this guide provide a robust foundation for its application in the design and development of novel protein degraders. The continued exploration of linkerology, including variations in length and composition such as that offered by this C9 linker, will be instrumental in advancing the field of targeted protein degradation and unlocking new therapeutic opportunities.

The Critical Role of Thalidomide-NH-C9-NH2 Hydrochloride in Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of the target protein.[] The thalidomide moiety and its analogs, such as lenalidomide and pomalidomide, are well-established binders of the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[2] The linker component, in this case, a C9 amino alkyl chain, plays a pivotal role in dictating the stability, geometry, and cooperativity of the ternary complex, which are all critical determinants of a PROTAC's efficacy.

The Mechanism of Ternary Complex Formation

The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation. This process can be broken down into a series of equilibrium steps:

  • Binary Complex Formation: The PROTAC molecule can independently bind to the target protein and the CRBN E3 ligase, forming two distinct binary complexes.

  • Ternary Complex Assembly: The binary complex of PROTAC and CRBN can then recruit the target protein, or vice versa, to form the central ternary complex.

  • Ubiquitination and Degradation: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

The linker, a non-pharmacological component, is a critical determinant of the efficiency of this process. Its length and chemical composition influence the relative orientation of the target protein and CRBN, impacting the formation of favorable protein-protein interactions that can stabilize the ternary complex.

Ternary_Complex_Formation cluster_0 Cellular Environment cluster_1 Binary Complexes PROTAC Thalidomide-C9-Target Ligand (PROTAC) Binary_PROTAC_Target PROTAC-Target PROTAC->Binary_PROTAC_Target Binary_PROTAC_CRBN PROTAC-CRBN PROTAC->Binary_PROTAC_CRBN Target Target Protein Target->Binary_PROTAC_Target Ternary_Complex Target-PROTAC-CRBN (Ternary Complex) Target->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Binary_PROTAC_CRBN CRBN->Ternary_Complex Binary_PROTAC_Target->Ternary_Complex Binary_PROTAC_CRBN->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Figure 1: PROTAC-mediated ternary complex formation and subsequent target protein degradation.

The CRL4-CRBN E3 Ubiquitin Ligase Signaling Pathway

The CRL4-CRBN complex is a key player in the ubiquitin-proteasome system. It consists of Cullin 4 (CUL4), which acts as a scaffold protein; Ring-Box Protein 1 (RBX1), which recruits the E2 ubiquitin-conjugating enzyme; DNA Damage-Binding Protein 1 (DDB1), an adaptor protein; and Cereblon (CRBN), the substrate receptor. In the context of a thalidomide-based PROTAC, the thalidomide moiety binds to CRBN, effectively hijacking its substrate recognition function to recruit the target protein for ubiquitination.

CRBN_Signaling_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ternary Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 binds DDB1 DDB1 CUL4->DDB1 binds E2 E2-Ub RBX1->E2 recruits CRBN CRBN DDB1->CRBN binds PROTAC Thalidomide-C9-Target Ligand CRBN->PROTAC binds Target Target Protein E2->Target Ub transfer PROTAC->Target binds Ub_Target Poly-Ubiquitinated Target Protein Proteasome Proteasome Ub_Target->Proteasome degradation

Figure 2: The CRL4-CRBN E3 ubiquitin ligase signaling pathway hijacked by a thalidomide-based PROTAC.

Quantitative Analysis of Ternary Complex Formation

The stability and cooperativity of the ternary complex are critical parameters for a PROTAC's efficacy. Cooperativity (alpha, α) is a measure of how the binding of one component (e.g., the target protein) influences the binding of the other (the E3 ligase) to the PROTAC. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. While specific data for a thalidomide-C9-NH2 linker is not available, the following tables present representative data for thalidomide- and pomalidomide-based PROTACs with varying linkers targeting Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4). This data illustrates the impact of linker length and composition on binding affinity and degradation.

Table 1: Representative Binding Affinities and Cooperativity for BTK-Targeting PROTACs

PROTAC IDE3 Ligase LigandLinker CompositionBinary KD (PROTAC to BTK) (nM)Binary KD (PROTAC to CRBN) (µM)Ternary Complex KD (nM)Cooperativity (α)Reference
Compound 6PomalidomidePEG470 - 1402.5 - 3.6Not Reported~1 (non-cooperative)[3]
Compound 9PomalidomidePEG770 - 1402.5 - 3.6Not Reported~1 (non-cooperative)[3]
Compound 11PomalidomidePEG970 - 1402.5 - 3.6Not Reported~1 (non-cooperative)[3]

Table 2: Representative Degradation Data for BTK and BRD4-Targeting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PTD10PomalidomideBTK~100.5>95[4]
SHP2-D26ThalidomideSHP2Not specified6.02>90[5]
A1874ThalidomideBRD4Not specified1.8>98[6]

Note: The data in these tables are compiled from different studies and experimental conditions may vary. They are intended to be illustrative of the typical range of values observed for thalidomide-based PROTACs.

Experimental Protocols

A variety of biophysical and cellular assays are employed to characterize the formation and stability of PROTAC-induced ternary complexes.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real time.

Methodology:

  • Immobilization: The E3 ligase (e.g., biotinylated CRBN-DDB1) is immobilized on a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: The PROTAC is flowed over the sensor surface at various concentrations to determine the binary binding kinetics (kon, koff) and affinity (KD) for the E3 ligase.

  • Ternary Interaction Analysis: A constant, saturating concentration of the target protein is mixed with varying concentrations of the PROTAC and flowed over the sensor surface. The resulting sensorgrams provide the kinetics and affinity of the ternary complex.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.

SPR_Workflow start Start immobilize Immobilize E3 Ligase (CRBN) on Sensor Chip start->immobilize binary Flow PROTAC over chip (Determine Binary K_D) immobilize->binary ternary Flow PROTAC + Target Protein over chip (Determine Ternary K_D) binary->ternary calculate Calculate Cooperativity (α) ternary->calculate end End calculate->end

Figure 3: Experimental workflow for SPR-based analysis of ternary complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Purified target protein and E3 ligase are prepared in a matched buffer. The PROTAC is dissolved in the same buffer.

  • Binary Titrations:

    • The PROTAC is titrated into the E3 ligase solution to determine the KD of this binary interaction.

    • The PROTAC is titrated into the target protein solution to determine the KD of the other binary interaction.

  • Ternary Titration: The target protein is saturated with the PROTAC, and this complex is then titrated into the E3 ligase solution to determine the affinity of the ternary complex.

  • Cooperativity Calculation: The cooperativity factor is calculated from the determined binding affinities.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity.

Methodology:

  • Reagent Preparation: The target protein and E3 ligase are labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, often via affinity tags (e.g., His-tag, GST-tag).

  • Assay Setup: The labeled proteins and the PROTAC are incubated together in a microplate.

  • Signal Detection: The FRET signal is measured using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another proximity-based assay that uses donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity.

Methodology:

  • Reagent Preparation: Donor beads are coated with a molecule that binds the tagged E3 ligase (e.g., anti-His antibody), and acceptor beads are coated with a molecule that binds the tagged target protein (e.g., anti-GST antibody).

  • Assay Setup: The tagged proteins, PROTAC, and the donor and acceptor beads are incubated together.

  • Signal Detection: The plate is read on an Alpha-enabled plate reader. An increase in signal indicates ternary complex formation. Similar to TR-FRET, a hook effect is typically observed.

Proximity_Assay_Workflow start Start label_proteins Label Target Protein and E3 Ligase (e.g., with FRET pairs or for Alpha beads) start->label_proteins incubate Incubate labeled proteins with varying PROTAC concentrations label_proteins->incubate measure Measure signal (FRET or AlphaLISA) incubate->measure analyze Analyze data for ternary complex formation (including hook effect) measure->analyze end End analyze->end

Figure 4: General experimental workflow for proximity-based assays (TR-FRET and AlphaLISA).

Conclusion

The formation of a stable and productive ternary complex is the cornerstone of successful targeted protein degradation by PROTACs. The thalidomide-NH-C9-NH2 hydrochloride moiety represents a key building block for constructing PROTACs that recruit the CRBN E3 ligase. The C9 linker plays a critical, non-passive role in orchestrating the assembly of the ternary complex, and its length and composition must be empirically optimized for each target protein. The experimental methodologies outlined in this guide provide a robust framework for the quantitative characterization of ternary complex formation, enabling the rational design and development of next-generation protein degraders. While direct quantitative data for a C9-linked thalidomide PROTAC is not yet prevalent in the literature, the principles and comparative data presented herein offer valuable insights for researchers in this rapidly advancing field.

References

An In-depth Technical Guide to the C9 Alkyl Linker in Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific proteins of interest by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. In the context of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the linker's composition and length are critical determinants of the PROTAC's efficacy, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of the C9 alkyl linker, a nine-carbon aliphatic chain, in the design of thalidomide-based PROTACs. We will delve into its role in ternary complex formation, its impact on degradation activity, and provide detailed experimental protocols for the characterization of such molecules.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but an active component that influences the stability and conformation of this ternary complex. Its length, rigidity, and chemical composition dictate the spatial arrangement of the POI and E3 ligase, which is crucial for efficient ubiquitination.

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and flexibility. This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, the hydrophobic nature of long alkyl chains can impact a PROTAC's solubility and other physicochemical properties. The C9 alkyl linker, a nine-carbon chain, represents a specific instance of a longer, flexible linker whose properties must be carefully considered in PROTAC design.

The C9 Alkyl Linker in Thalidomide-Based PROTACs: A Structural Perspective

A thalidomide-based PROTAC with a C9 alkyl linker connects the thalidomide moiety, which binds to CRBN, to a warhead that binds to the target protein. The nine-carbon chain provides significant conformational flexibility, allowing the two ends of the molecule to orient themselves favorably for ternary complex formation.

Synthesis of Thalidomide-Based PROTACs with a C9 Alkyl Linker

The synthesis of a PROTAC with a C9 alkyl linker typically involves a modular approach. A common strategy is to prepare a thalidomide derivative functionalized with the C9 linker, which is then coupled to the warhead for the protein of interest.

A representative synthetic route involves the alkylation of a pomalidomide derivative with a bifunctional C9 linker, such as 1,9-dibromononane. This is followed by coupling with the POI ligand.

General Synthetic Scheme:

  • Preparation of the Linker-E3 Ligand Conjugate: Pomalidomide is reacted with an excess of a C9 alkyl dihalide (e.g., 1,9-dibromononane) in the presence of a base such as potassium carbonate in a solvent like DMF. This results in the mono-alkylated pomalidomide derivative.

  • Coupling to the Warhead: The resulting pomalidomide-C9-bromide intermediate is then reacted with the POI ligand, which typically contains a nucleophilic group (e.g., a phenol or amine), to form the final PROTAC molecule.

Impact of C9 Alkyl Linker on PROTAC Activity: Quantitative Analysis

The length of the alkyl linker is a critical parameter that requires empirical optimization for each target-E3 ligase pair. While direct, comprehensive public data systematically comparing a C9 alkyl linker to its immediate neighbors (C8, C10) for a single thalidomide-based PROTAC is limited, studies on various PROTACs with different linker lengths provide valuable insights into the structure-activity relationship (SAR).

Generally, a minimum linker length is required to bridge the two proteins without steric hindrance. As the linker length increases, degradation potency often improves up to an optimal length, after which it may decrease. This "hook effect" can be attributed to the linker being too long, leading to unproductive binding modes where binary complexes are favored over the ternary complex.

Table 1: Representative Degradation Activity of a BTK-Targeting PROTAC with a C9 Alkyl Linker

PROTAC IDTarget ProteinE3 Ligase LigandLinkerCell LineDC₅₀ (nM)Dₘₐₓ (%)
P13IBTKPomalidomideC9 Alkyl-basedMino9.2>90

Data synthesized from available literature on BTK degraders.[1]

Table 2: Comparative Degradation Activity of TBK1-Targeting PROTACs with Varying Linker Lengths

This table illustrates the impact of linker length on the degradation of TANK-binding kinase 1 (TBK1). While not thalidomide-based, it demonstrates the principle of an optimal linker length. The linkers are composed of alkyl and ether units.

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradation-
21396%
2929276%

This data highlights that a linker of 21 atoms is significantly more potent than a longer 29-atom linker for this particular system, showcasing the importance of linker length optimization.[2]

Experimental Protocols

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol details the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC₅₀ and Dₘₐₓ values can be determined by plotting the degradation percentage against the PROTAC concentration.

Competitive Fluorescence Polarization (FP) Assay for Binding Affinity

This assay can be used to determine the binary binding affinities of the PROTAC to its target protein and the E3 ligase.

Principle: A fluorescently labeled ligand (tracer) that binds to the protein of interest will have a high fluorescence polarization value. A PROTAC that competes with the tracer for binding will displace it, leading to a decrease in the polarization signal.

General Protocol:

  • Preparation:

    • Prepare a solution of the purified target protein (or E3 ligase) and a fluorescently labeled tracer that binds to the same site as the respective end of the PROTAC.

  • Assay Setup:

    • In a multi-well plate, add the protein-tracer complex to a series of wells.

    • Add the PROTAC at varying concentrations to the wells. Include controls with no PROTAC.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the PROTAC. The data can be fitted to a suitable binding model to determine the binding affinity (Kᵢ or IC₅₀).

Visualizing Signaling Pathways and Experimental Workflows

PROTAC-Induced Protein Degradation Pathway

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC Thalidomide-C9-PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (C9 Alkyl Linker) Binding Binding Affinity Assays (e.g., FP, ITC) Synthesis->Binding Degradation Cellular Degradation Assay (Western Blot) Binding->Degradation Function Functional Assays (e.g., Cell Viability, Phenotypic) Degradation->Function

Caption: A typical experimental workflow for PROTAC characterization.

Relationship Between Linker Length and Degradation Efficacy

Linker_SAR cluster_sar Linker Length vs. Degradation Efficacy Short Too Short (e.g., < C6) StericClash Steric Clash, No Ternary Complex Short->StericClash leads to Optimal Optimal Length (e.g., C9) StableTernary Stable & Productive Ternary Complex Optimal->StableTernary enables Long Too Long (e.g., > C12) UnproductiveBinding Unproductive Binding, 'Hook Effect' Long->UnproductiveBinding results in LowEfficacy Low/No Degradation Efficacy StericClash->LowEfficacy leads to HighEfficacy High Degradation Efficacy StableTernary->HighEfficacy leads to UnproductiveBinding->LowEfficacy leads to

Caption: Conceptual relationship between linker length and degradation efficacy.

Conclusion

The C9 alkyl linker in thalidomide-based PROTACs represents a specific design choice that leverages a flexible, hydrophobic chain to facilitate ternary complex formation. While the optimal linker is always dependent on the specific target and warhead, the principles outlined in this guide provide a framework for the rational design and evaluation of PROTACs incorporating such a linker. The provided experimental protocols offer a starting point for the robust characterization of these molecules, from initial binding to cellular degradation and functional outcomes. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers, including the C9 alkyl chain, will be paramount in developing the next generation of potent and selective therapeutics.

References

An In-depth Technical Guide to Thalidomide-NH-C9-NH2 Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-C9-NH2 hydrochloride is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. This molecule serves as a specialized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs function by coopting the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This technical guide provides comprehensive information on the chemical properties, suppliers, and, most importantly, the application of this compound in the development of these innovative therapeutics.

Core Compound Data: this compound

This compound is a derivative of thalidomide featuring a nine-carbon alkyl linker with a terminal primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest. The thalidomide moiety functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.

PropertyValueSource
CAS Number 2305936-77-8MedChemExpress, TargetMol
Molecular Formula C22H31ClN4O4ChemSrc
Molecular Weight 450.96 g/mol ChemSrc
Appearance SolidMedChemExpress
Purity Typically ≥95%Various Suppliers
Storage Conditions -20°C, sealed storage, away from moistureMedChemExpress
Solubility Soluble in DMSOMedChemExpress

Key Suppliers

A number of chemical suppliers specialize in providing high-purity this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

SupplierWebsite
MedChemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--
ChemScene--INVALID-LINK--
Selleck Chemicals--INVALID-LINK--

Mechanism of Action in PROTAC Technology

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

This compound plays the critical role of the E3 ligase recruiter in this process. The thalidomide portion of the molecule binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By incorporating this molecule into a PROTAC, researchers can effectively hijack the CRL4-CRBN complex to target a specific protein for degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase CRL4-CRBN E3 Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to Thalidomide Moiety Ub Ubiquitin Ub->E3_Ligase Recruited Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: General mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.

Experimental Protocols

Synthesis of a PROTAC via Amide Coupling

The terminal amine of this compound is readily conjugated to a carboxylic acid-functionalized ligand of a protein of interest using standard amide coupling conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand for the protein of interest (POI-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for workup and purification (e.g., Ethyl acetate, Dichloromethane)

  • Saturated aqueous solutions of NaHCO3 and NaCl (brine)

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of the Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution. The DIPEA will also neutralize the hydrochloride salt of the thalidomide derivative.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling Reaction: To the activated ester solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic resonance (NMR) spectroscopy.

Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow start Start Materials: - POI-COOH - Thalidomide-NH-C9-NH2 HCl - HATU, DIPEA, DMF activation Activation of POI-COOH with HATU/DIPEA start->activation coupling Amide Coupling with Thalidomide-NH-C9-NH2 activation->coupling workup Aqueous Work-up coupling->workup purification Purification (Chromatography/HPLC) workup->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization final_product Final PROTAC characterization->final_product

Caption: A typical workflow for the synthesis of a PROTAC using amide coupling.

Evaluation of PROTAC-induced Protein Degradation by Western Blot

A key experiment to validate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context. Western blotting is a standard technique for this purpose.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and reagents

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate the cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).

  • Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC Evaluation cell_treatment Cell Treatment with PROTAC cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting with Antibodies transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Experimental workflow for assessing PROTAC-induced protein degradation via Western Blot.

Conclusion

This compound is an indispensable tool for researchers engaged in the design and synthesis of PROTACs that leverage the Cereblon E3 ligase. Its well-defined structure and reactivity, coupled with a deep understanding of its mechanism of action, empower the development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this key molecule in the pursuit of targeted protein degradation.

Methodological & Application

Application Notes and Protocols for PROTAC Conjugation using Thalidomide-NH-C9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This application note provides detailed protocols for the conjugation of a protein of interest (POI) ligand to Thalidomide-NH-C9-NH2 hydrochloride , a readily available building block that incorporates the Cereblon (CRBN) E3 ligase ligand (thalidomide) and a 9-carbon aliphatic spacer with a terminal primary amine.

The terminal amine of this compound serves as a versatile chemical handle for conjugation to a POI ligand, most commonly through the formation of a stable amide bond with a carboxylic acid or via reductive amination with an aldehyde or ketone. These methods offer robust and reliable strategies for the synthesis of thalidomide-based PROTACs.

Principle of PROTAC-mediated Protein Degradation

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism CRBN-mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC Thalidomide-based PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E2 E2-Ubiquitin Conjugating Enzyme E2->Ternary_Complex Ub Ubiquitin (Ub) Ub->E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.

Experimental Protocols

Two common and robust methods for conjugating a POI ligand to the primary amine of this compound are detailed below. The choice of method depends on the functional groups present on the POI ligand.

Protocol 1: Amide Bond Formation

This protocol is suitable for POI ligands containing a carboxylic acid moiety. The carboxylic acid is activated in situ to form a reactive ester, which then readily reacts with the primary amine of the thalidomide linker to form a stable amide bond.

Materials and Reagents:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • Amide coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvents: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vials and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Amide_Bond_Formation_Workflow Amide Bond Formation Workflow cluster_prep Reaction Preparation cluster_reaction Conjugation Reaction cluster_workup Work-up and Purification cluster_characterization Characterization POI_Ligand Dissolve POI-COOH (1.0 eq) in Anhydrous Solvent Mix Combine Solutions under Inert Atmosphere POI_Ligand->Mix Thalidomide_Linker Dissolve Thalidomide-NH-C9-NH2 (1.0-1.2 eq) in Anhydrous Solvent Thalidomide_Linker->Mix Coupling_Reagents Prepare Coupling Reagents (e.g., HATU, 1.2 eq) and Base (DIPEA, 2-3 eq) Coupling_Reagents->Mix Stir Stir at Room Temperature (Monitor by LC-MS) Mix->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by HPLC Extract->Purify Analyze Analyze by LC-MS and NMR Purify->Analyze

Caption: Experimental workflow for amide bond formation.

Procedure:

  • Preparation: In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: To the solution of the POI ligand, add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it to the activated POI ligand solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Reductive Amination

This protocol is suitable for POI ligands that contain an aldehyde or ketone functionality. The carbonyl group of the POI ligand reacts with the primary amine of the thalidomide linker to form an imine intermediate, which is then reduced in situ to a stable amine linkage.

Materials and Reagents:

  • This compound

  • POI ligand with an aldehyde or ketone functional group

  • Reducing agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Acid catalyst (optional): Acetic acid (AcOH)

  • Anhydrous solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Reaction vials and stir bars

  • Inert atmosphere (Nitrogen or Argon)

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Reaction Preparation cluster_reaction Conjugation Reaction cluster_workup Work-up and Purification cluster_characterization Characterization POI_Ligand Dissolve POI-CHO/CO (1.0 eq) in Anhydrous Solvent Mix Combine Solutions (add optional acid catalyst) POI_Ligand->Mix Thalidomide_Linker Dissolve Thalidomide-NH-C9-NH2 (1.0-1.2 eq) in Anhydrous Solvent Thalidomide_Linker->Mix Add_Reducing_Agent Add Reducing Agent (e.g., STAB, 1.5-2.0 eq) Mix->Add_Reducing_Agent Stir Stir at Room Temperature (Monitor by LC-MS) Add_Reducing_Agent->Stir Quench Quench with Saturated Aqueous NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by HPLC Extract->Purify Analyze Analyze by LC-MS and NMR Purify->Analyze

Caption: Experimental workflow for reductive amination.

Procedure:

  • Preparation: In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DCM or DCE.

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., STAB, 1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by LC-MS until the reaction is complete (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Data Presentation

The following tables provide representative data for the conjugation of a hypothetical POI ligand to this compound. Please note that optimal conditions and outcomes will vary depending on the specific properties of the POI ligand.

Table 1: Representative Reaction Conditions and Outcomes

ParameterAmide Bond FormationReductive Amination
POI Ligand Equivalents 1.01.0
Thalidomide-NH-C9-NH2 HCl Eq. 1.11.1
Coupling Reagent/Reducing Agent HATU (1.2 eq)STAB (1.8 eq)
Base/Acid Catalyst DIPEA (2.5 eq)Acetic Acid (0.1 eq)
Solvent Anhydrous DMFAnhydrous DCM
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 hours18 hours
Typical Yield (after purification) 40-60%35-55%
Purity (by HPLC) >95%>95%

Table 2: Characterization of a Hypothetical PROTAC

Analytical MethodExpected Result
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the final PROTAC.
¹H NMR Presence of characteristic peaks corresponding to both the POI ligand and the thalidomide-C9 linker moiety.
¹³C NMR Presence of carbon signals from both the POI ligand and the thalidomide-C9 linker.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols for amide bond formation and reductive amination described in this application note provide robust and adaptable methods for conjugating a wide variety of POI ligands. Careful optimization of reaction conditions and rigorous purification and characterization are essential for the successful development of potent and selective protein degraders.

Application Notes and Protocols for the Use of Thalidomide-NH-C9-NH2 Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Thalidomide-NH-C9-NH2 Hydrochloride

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's natural ubiquitin-proteasome system (UPS) to tag a target protein for destruction. A PROTAC molecule is comprised of three key components: a warhead that binds to the target protein of interest (POI), an E3 ligase ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step in this process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.

This compound is a crucial building block in the synthesis of PROTACs. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design. The thalidomide moiety ensures the specific recruitment of the CRBN E3 ligase complex. The molecule features a 9-carbon alkyl linker terminating in a primary amine hydrochloride, which serves as a versatile chemical handle for conjugation to a ligand for a protein of interest. The C9 alkyl linker provides significant length and flexibility, which can be critical for the successful formation of a productive ternary complex.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC synthesized using this compound follows a catalytic cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Thalidomide-Linker-POI Ligand) PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Proteasome->E3_Ligase Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling the primary amine of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Materials:

  • This compound

  • POI-COOH (Protein of Interest Ligand with a carboxylic acid handle)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.2 equivalents) and stir the solution at room temperature for 15-30 minutes. This step is crucial to deprotonate the amine hydrochloride, yielding the free amine necessary for the coupling reaction.

  • Carboxylic Acid Activation: In a separate flask, dissolve the POI-COOH (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) and stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the activated ester.

  • Coupling Reaction: Add the activated POI-COOH solution dropwise to the free amine solution of the thalidomide linker. Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid and HATU byproducts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.

Materials:

  • Human cell line expressing the protein of interest (e.g., HeLa, HEK293T, or a relevant cancer cell line)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (as a vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a serial dilution from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data Summary

The following tables summarize representative quantitative data for CRBN-recruiting PROTACs with alkyl linkers of varying lengths. While specific data for a C9 linker may vary depending on the POI ligand, these values provide a general reference for expected potency.

Table 1: Degradation Potency of Representative CRBN-based PROTACs

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
BRD4~10-12 (Alkyl/PEG)1-50>90Various Cancer Lines
BTK~8-14 (Alkyl)5-100>85Lymphoma Cells
METTL3~10 (Alkyl)44080MV4-11
METTL14~10 (Alkyl)13065MV4-11

Table 2: Binding Affinities of Representative PROTAC Components

LigandTargetBinding Affinity (Kd/IC50)
Thalidomide AnaloguesCRBN1-10 µM
JQ1BRD450-100 nM
IbrutinibBTK~0.5 nM

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of the epigenetic reader protein BRD4 leads to the downregulation of oncogenes like c-MYC, resulting in anti-proliferative effects in cancer cells.

BRD4_Degradation_Pathway cluster_degradation Degradation cluster_downstream Downstream Effects PROTAC BRD4-targeting PROTAC BRD4 BRD4 PROTAC->BRD4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome Proteasome BRD4->Proteasome Degradation cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Expression Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Drives Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition of leads to

Caption: Signaling pathway impacted by the PROTAC-mediated degradation of BRD4.

The overall workflow for the development and evaluation of a PROTAC synthesized from this compound is a multi-step process.

PROTAC_Development_Workflow Start Start: Design PROTAC Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Degradation_Assay In Vitro Degradation Assay (Western Blot) Purification->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, NanoBRET) Degradation_Assay->Ternary_Complex_Assay Cellular_Activity Cellular Activity Assays (Proliferation, Apoptosis) Ternary_Complex_Assay->Cellular_Activity Optimization Lead Optimization (Linker Modification, etc.) Cellular_Activity->Optimization Optimization->Synthesis Iterate In_Vivo In Vivo Studies Optimization->In_Vivo Optimized Candidate

Caption: Experimental workflow for the development and evaluation of a novel PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The terminal primary amine on the flexible C9 alkyl linker allows for straightforward conjugation to a wide variety of POI ligands through robust amide bond formation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this reagent in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation. Careful optimization of the linker and thorough characterization of the resulting PROTACs are essential for developing potent and selective degraders with therapeutic potential.

Application Notes and Protocols: Thalidomide-NH-C9-NH2 Hydrochloride-Mediated Protein Degradation Analysis by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for investigating the degradation of a target protein using Thalidomide-NH-C9-NH2 hydrochloride, a putative PROTAC (Proteolysis Targeting Chimera) or molecular glue degrader. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and Western blotting techniques.

Introduction

Thalidomide and its analogs (immunomodulatory drugs or IMiDs) function as molecular glues by recruiting specific neo-substrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This compound is a chemical entity structured with a thalidomide core, which serves as a CRBN ligand, connected via a 9-carbon linker to an amine group. This terminal amine allows for conjugation to a ligand specific for a protein of interest (POI), creating a PROTAC. This bifunctional molecule simultaneously binds the POI and CRBN, inducing the proximity-dependent degradation of the POI.

This document outlines the procedures for treating cells with such a degrader and quantifying the subsequent reduction in target protein levels using Western blot analysis.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental mechanism involves the formation of a ternary complex between the target Protein of Interest (POI), the bifunctional degrader molecule, and the E3 ubiquitin ligase. The thalidomide moiety of the degrader binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN-RBX1 (CRL4-CRBN) E3 ubiquitin ligase complex. The other end of the degrader binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC Thalidomide-NH-C9-NH2-Ligand (Degrader) Ternary POI - Degrader - CRL4-CRBN (Ternary Complex) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase E3_Ligase->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocol

This protocol provides a framework for both a dose-response and a time-course experiment to characterize the degradation activity of this compound.

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the target protein and CRBN (e.g., HEK293, HeLa, MM.1S).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Degrader Compound: this compound (or its conjugated form) dissolved in DMSO to a stock concentration of 10-50 mM.

  • Proteasome Inhibitor (Optional Control): MG132 or Bortezomib (10 mM stock in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

  • Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, transfer system.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit or mouse anti-Target Protein antibody.

    • Rabbit or mouse anti-Loading Control antibody (e.g., GAPDH, β-Actin, Vinculin).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow: Western Blot

G A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere overnight. B 2. Compound Treatment Treat cells with varying concentrations of degrader or for a time course. A->B C 3. Cell Lysis Wash with PBS and lyse cells in RIPA buffer with inhibitors. B->C D 4. Protein Quantification Determine protein concentration using BCA assay. C->D E 5. SDS-PAGE Load equal protein amounts and separate by electrophoresis. D->E F 6. Protein Transfer Transfer proteins from the gel to a PVDF membrane. E->F G 7. Immunoblotting Block, probe with primary antibodies (anti-Target, anti-Loading Control), and then HRP-secondary antibodies. F->G H 8. Detection & Imaging Incubate with ECL substrate and capture signal with an imager. G->H I 9. Data Analysis Perform densitometry. Normalize target protein to loading control. H->I

Caption: Western blot workflow for protein degradation analysis.

Step-by-Step Procedure

1. Cell Culture and Treatment

  • Day 1: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C, 5% CO2.

  • Day 2:

    • Dose-Response: Prepare serial dilutions of the degrader compound in culture medium (e.g., 0, 1, 10, 100, 1000 nM). Replace the old medium with the compound-containing medium. Include a DMSO-only well as a vehicle control.
    • Time-Course: Treat cells with a fixed concentration of the degrader (e.g., 100 nM). Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Incubate the cells for the desired duration. A standard endpoint for dose-response is 18-24 hours.

2. Cell Lysate Preparation

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (with protease/phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Western Blotting

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Run the gel until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Repeat the immunoblotting process for the loading control protein (e.g., GAPDH, β-Actin).

5. Detection and Analysis

  • Prepare the ECL substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager.

  • Quantify the band intensities using software like ImageJ or Image Lab.

  • Normalize the intensity of the target protein band to its corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle (DMSO) control.

Data Presentation

Quantitative data from densitometry analysis should be presented clearly. The degradation half-life (DC50) for concentration and time (T50) can be calculated by plotting the data in a suitable program (e.g., GraphPad Prism).

Table 1: Dose-Response Degradation of Target Protein

(Representative Data)

Degrader Conc. (nM)Target Protein (Normalized Intensity)Loading Control (Normalized Intensity)% Protein Remaining
0 (Vehicle)1.001.00100%
10.951.0293%
100.680.9969%
1000.211.0121%
10000.080.988%
Table 2: Time-Course of Target Protein Degradation at 100 nM

(Representative Data)

Time (hours)Target Protein (Normalized Intensity)Loading Control (Normalized Intensity)% Protein Remaining
01.001.00100%
20.850.9887%
40.621.0360%
80.330.9933%
160.141.0114%
240.091.009%
Troubleshooting and Controls
  • No Degradation:

    • Confirm that the cell line expresses CRBN.

    • Verify the activity of the degrader compound; it may be inactive or require a different linker/ligand.

    • The target protein may not be accessible to the degrader or E3 ligase.

  • "Hook Effect": At very high concentrations, PROTAC efficacy can decrease due to the formation of inactive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex. Extend the lower end of the dose-response curve if this is suspected.

  • Proteasome-Dependence Control: To confirm degradation is via the proteasome, co-treat cells with the degrader and a proteasome inhibitor (e.g., 10 µM MG132). A rescue of the target protein level (i.e., no degradation) would confirm a proteasome-dependent mechanism.

Application Notes and Protocols for Thalidomide-NH-C9-NH2 Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex with the target protein, which leads to the ubiquitination and subsequent degradation of the POI.[3][4][5]

This document provides a detailed experimental workflow for the characterization of PROTACs synthesized using Thalidomide-NH-C9-NH2 hydrochloride , a readily available building block composed of a thalidomide moiety for CRBN recruitment and a 9-carbon linker with a terminal amine group for conjugation to a POI ligand.

Mechanism of Action

Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[2] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Thalidomide-C9-Target Ligand) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC derived from this compound.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (Thalidomide-NH-C9-NH2 + POI Ligand) Characterization Chemical Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (MTS/MTT) Cell_Culture->Viability_Assay Target_Engagement Target Engagement Assay (CETSA/NanoBRET) Cell_Culture->Target_Engagement Data_Analysis_DC50 Data Analysis (DC50 & Dmax) Degradation_Assay->Data_Analysis_DC50 Specificity_Analysis Specificity Analysis (Proteomics) Data_Analysis_DC50->Specificity_Analysis Final_Analysis Comprehensive Analysis & Conclusion Viability_Assay->Final_Analysis Target_Engagement->Final_Analysis Specificity_Analysis->Final_Analysis

Workflow for PROTAC development and evaluation.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical PROTAC, "PROTAC-T," synthesized from this compound and a ligand for the Bromodomain-containing protein 4 (BRD4). This data is representative of typical results obtained for thalidomide-based PROTACs.

Table 1: In Vitro Degradation of BRD4 by PROTAC-T

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
HeLa2425>90
MDA-MB-2312440>85
THP-12415>95

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximal level of protein degradation achieved.

Table 2: Cell Viability after Treatment with PROTAC-T

Cell LineTreatment Time (hours)IC50 (nM)
HeLa72150
MDA-MB-23172200
THP-17280

IC50: The concentration of the PROTAC that inhibits cell growth by 50%.

Experimental Protocols

PROTAC Synthesis

Objective: To synthesize a PROTAC by conjugating a protein of interest (POI) ligand to this compound.

Materials:

  • This compound

  • POI ligand with a reactive carboxylic acid or other suitable functional group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Materials for purification (e.g., HPLC)

  • Materials for characterization (e.g., NMR, LC-MS)

Protocol:

  • Dissolve the POI ligand in anhydrous DMF.

  • Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC.

  • Characterize the final PROTAC product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Western Blot for Protein Degradation

Objective: To determine the DC50 and Dmax of the PROTAC.

Materials:

  • Cell line of interest

  • Complete growth medium

  • PROTAC stock solution in DMSO

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer.[2]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete growth medium

  • PROTAC stock solution in DMSO

  • 96-well cell culture plates

  • MTS reagent

  • 96-well plate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC for the desired incubation period (e.g., 72 hours).

  • MTS Incubation:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC binds to its target protein in a cellular context.

Materials:

  • Cell line of interest

  • PROTAC stock solution in DMSO

  • PBS

  • PCR tubes

  • Thermal cycler or heating block

  • Reagents for cell lysis and Western blotting

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Thalidomide-NH-C9-NH2 Hydrochloride PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential cell-based assays for characterizing the activity of Proteolysis Targeting Chimeras (PROTACs) that utilize Thalidomide-NH-C9-NH2 hydrochloride as a Cereblon (CRBN) E3 ligase ligand. The protocols detailed herein are designed to assess the primary functions of a PROTAC: target protein degradation, ternary complex formation, and cellular cytotoxicity.

Introduction to Thalidomide-Based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are well-established ligands for the CRBN substrate receptor of the CULLIN-RING Ligase 4 (CRL4^CRBN^) E3 complex.[1][2] A PROTAC utilizing this compound acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Key Cell-Based Assays

The successful development of a PROTAC requires rigorous evaluation of its cellular activity. The following assays are fundamental for characterizing a Thalidomide-based PROTAC:

  • Target Protein Degradation Assay: To quantify the reduction in the levels of the target protein.

  • Ternary Complex Formation Assay: To confirm the PROTAC-induced interaction between the target protein and the E3 ligase.

  • Cell Viability/Cytotoxicity Assay: To determine the effect of the PROTAC on cell health and proliferation.

Data Presentation: Quantitative Summary of PROTAC Activity

The efficacy of a PROTAC is commonly quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following table provides representative data for well-characterized Thalidomide-based PROTACs targeting the BRD4 protein.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference(s)
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM>90%[3][4]
dBET1 CRBNBRD4MV4;11EC50 = 430 nMNot Reported[5]

Signaling and Experimental Workflow Diagrams

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a Thalidomide-based PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC Thalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

This diagram outlines the general workflow for the cell-based evaluation of a PROTAC.

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Synthesized PROTAC cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment PROTAC Treatment (Dose-response & time-course) cell_culture->treatment assay_split treatment->assay_split western_blot Western Blot (Target Protein Degradation) assay_split->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) assay_split->viability_assay ternary_assay Ternary Complex Assay (e.g., NanoBRET) assay_split->ternary_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis ternary_assay->data_analysis conclusion Conclusion: PROTAC Activity Profile data_analysis->conclusion

Caption: General workflow for cell-based PROTAC evaluation.

Experimental Protocols

Target Protein Degradation Assay: Western Blotting

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[6][7]

Materials:

  • Target-expressing human cancer cell line (e.g., HeLa, MDA-MB-231, THP-1)[6]

  • Thalidomide-based PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[6]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Probe for a loading control protein to ensure equal loading.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[7]

Cell Viability Assay: CellTiter-Glo®

This protocol measures the effect of the PROTAC on cell viability by quantifying ATP levels.[8][9]

Materials:

  • Target-expressing cell line

  • Thalidomide-based PROTAC (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.

    • Include wells with medium only for background measurement.

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Treat cells with a serial dilution of the PROTAC.

    • Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assay: NanoBRET™

This protocol describes a live-cell assay to detect the formation of the ternary complex between the target protein and CRBN.[10][11]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-fused target protein

  • Expression vector for HaloTag®-fused CRBN

  • Thalidomide-based PROTAC

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Transfection reagent

  • Plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.

    • Seed the transfected cells into a white 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Label the HaloTag®-CRBN with the HaloTag® NanoBRET™ 618 Ligand.

    • Treat the cells with a range of PROTAC concentrations.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Incubate for the desired time.

  • Measurement and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) luminescence signals.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Alternative Protein Degradation Assay: HiBiT Technology

The HiBiT system is a sensitive, luminescence-based method for quantifying protein levels, often used in a high-throughput format.[12][13][14]

Materials:

  • CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.

  • Thalidomide-based PROTAC

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate)

  • White, 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed the HiBiT-tagged cell line in a white multi-well plate.

    • Allow cells to adhere overnight.

    • Treat with a serial dilution of the PROTAC for the desired time.

  • Lysis and Detection:

    • At the end of the treatment period, add the Nano-Glo® HiBiT Lytic Detection System reagent.

    • Incubate according to the manufacturer's protocol to allow for cell lysis and formation of the luminescent NanoLuc® enzyme.

  • Measurement and Data Analysis:

    • Measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged protein.

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the PROTAC concentration to determine DC50 and Dmax values.[12]

References

Application Notes and Protocols for Quantitative Proteomics with Thalidomide-NH-C9-NH2 Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase.[][3] This document provides detailed application notes and protocols for the use of PROTACs synthesized with Thalidomide-NH-C9-NH2 hydrochloride , a CRBN-recruiting moiety, in quantitative proteomics studies.

This compound serves as a crucial building block for constructing PROTACs. The thalidomide component specifically engages the CRBN substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[4] The C9-NH2 linker provides a flexible nine-carbon chain terminating in an amine group, allowing for covalent attachment to a ligand targeting a specific protein for degradation.

Mechanism of Action

The fundamental mechanism of a PROTAC utilizing a thalidomide-based ligand involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds to PROTAC Thalidomide-NH-C9-NH2 PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited by Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-induced protein degradation pathway.

Quantitative Data Presentation

ProteinGeneCellular LocalizationFold Change (PROTAC vs. Vehicle)p-value
Target Protein X TPXNucleus-4.25 <0.001
IKZF1 (Ikaros)IKZF1Nucleus-1.85<0.05
IKZF3 (Aiolos)IKZF3Nucleus-1.72<0.05
Protein AGENEACytoplasm-0.120.89
Protein BGENEBMitochondria0.050.95
Protein CGENECPlasma Membrane-0.210.75

Note: The degradation of IKZF1 and IKZF3 are known off-target effects of thalidomide-based CRBN ligands.

Experimental Protocols

A comprehensive validation of a PROTAC's efficacy and specificity involves a multi-faceted approach, including global proteomic analysis, target engagement verification, and confirmation of the mechanism of action.

Protocol 1: TMT-Based Quantitative Proteomics

This protocol provides an unbiased, proteome-wide assessment of a PROTAC's effects on protein abundance.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the this compound PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).

  • Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

  • Lyse the cell pellet in a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.

  • Sonicate the lysate to shear genomic DNA and ensure complete lysis.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

3. Protein Digestion:

  • Take a standardized amount of protein (e.g., 100 µg) from each sample.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

  • Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.[5]

4. Peptide Labeling with TMT:

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • Label the desalted peptides with the appropriate TMT reagent according to the manufacturer's protocol.[6][7]

  • Quench the labeling reaction with hydroxylamine.

5. Sample Multiplexing and Fractionation:

  • Combine the TMT-labeled peptide samples in equal amounts.

  • Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity.

6. LC-MS/MS Analysis:

  • Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

7. Data Analysis:

  • Search the raw mass spectrometry data against a protein database to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis to identify proteins with significant changes in abundance upon PROTAC treatment.

TMT_Workflow cluster_0 Sample Preparation cluster_1 Analysis A Cell Lysis & Protein Extraction B Protein Digestion (Trypsin) A->B C Peptide Labeling (TMT) B->C D Sample Multiplexing C->D E Peptide Fractionation D->E F LC-MS/MS E->F G Database Search & Quantification F->G

TMT-based quantitative proteomics workflow.

Protocol 2: Western Blot for Target Degradation

This is a standard method to confirm the degradation of the specific protein of interest.[8][9]

1. Sample Preparation:

  • Treat cells with the PROTAC as described in Protocol 1.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using a chemiluminescent substrate.

3. Quantification:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation

This protocol is used to verify the formation of the POI-PROTAC-CRBN ternary complex.[5]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

  • Lyse cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with an antibody against either the POI or CRBN overnight.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binders.

3. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads.

  • Analyze the eluate by Western blot, probing for the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1).

CoIP_Workflow A Cell Treatment (PROTAC + MG132) B Cell Lysis (Non-denaturing) A->B C Immunoprecipitation (e.g., anti-CRBN Ab) B->C D Wash & Elute C->D E Western Blot Analysis (Probe for POI and CRBN) D->E

Co-immunoprecipitation workflow.

Signaling Pathway

The use of a this compound-based PROTAC directly engages the CRL4^CRBN^ E3 ubiquitin ligase pathway .[10] The core components of this pathway are Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[10] The PROTAC acts as a molecular bridge, bringing a new substrate (the POI) to this E3 ligase complex for ubiquitination and subsequent degradation. The downstream signaling effects are dependent on the specific function of the degraded target protein. For instance, degrading a key kinase in a cancer signaling pathway would lead to the downregulation of that pathway.

Signaling_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 CRBN CRBN DDB1->CRBN E2 E2-Ub RBX1->E2 Recruits PROTAC Thalidomide-NH-C9-NH2 PROTAC PROTAC->CRBN Binds POI Target Protein (POI) PROTAC->POI Binds Ub Ubiquitin POI->Ub Polyubiquitination E2->POI Transfers Ub Proteasome Proteasome Ub->Proteasome Degradation Downstream Downstream Signaling (Target Dependent) Proteasome->Downstream Impacts

CRL4-CRBN signaling pathway engagement.

References

Protocol for Assessing Ternary Complex Formation with Thalidomide-NH-C9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. A key step in the mechanism of action of a PROTAC is the formation of a ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The stability and formation kinetics of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[1][2] This document provides detailed application notes and protocols for assessing the formation of a ternary complex involving a PROTAC utilizing Thalidomide-NH-C9-NH2 hydrochloride as the E3 ligase-recruiting element for Cereblon (CRBN).

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-characterized ligands for the CRBN E3 ligase.[3] By incorporating a thalidomide derivative, such as this compound, into a PROTAC, the molecule can effectively recruit CRBN to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[4] The assessment of ternary complex formation is therefore a crucial step in the development and optimization of such PROTACs.

This document outlines several widely used biophysical techniques for characterizing ternary complex formation, including AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each section includes a detailed experimental protocol and a table summarizing representative quantitative data.

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological process and the experimental approaches, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Thalidomide-NH-C9-NH2 hydrochloride-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_POI Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Ternary Complex Formation

The formation and stability of the ternary complex can be quantified using various biophysical assays. The choice of assay depends on the specific parameters to be measured, such as binding affinity (K D), kinetics (k on, k off), and thermodynamics (ΔH, ΔS). A key parameter in evaluating PROTAC efficacy is the cooperativity factor (α), which describes how the binding of one protein to the PROTAC affects the binding of the other.[5] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[5]

Representative Quantitative Data

The following table summarizes typical quantitative data that can be obtained from the described experimental protocols for a hypothetical PROTAC utilizing a thalidomide analog.

ParameterAssayTypical ValueInterpretation
Binary Affinity (PROTAC to POI) SPRK D = 100 nMModerate affinity of the PROTAC's "warhead" to the target protein.
Binary Affinity (PROTAC to CRBN) SPRK D = 500 nMWeaker affinity of the thalidomide moiety to the E3 ligase.
Ternary Complex Affinity SPRK D = 20 nMSignificantly higher affinity in the ternary complex compared to binary interactions.
Cooperativity (α) SPR/ITCα = 25Strong positive cooperativity, indicating favorable protein-protein interactions.[4]
Ternary Complex EC 50 AlphaLISA50 nMConcentration of PROTAC required to achieve 50% of the maximal ternary complex formation signal.
Ternary Complex Formation (k on) SPR2 x 10 ⁵ M ⁻¹ s ⁻¹Rate of association of the ternary complex.
Ternary Complex Dissociation (k off) SPR4 x 10 ⁻³ s ⁻¹Rate of dissociation of the ternary complex, indicating stability.
Enthalpy of Binding (ΔH) ITC-10 kcal/molThe binding event is enthalpically driven and releases heat.
Entropy of Binding (TΔS) ITC2 kcal/molThe binding event is entropically opposed, possibly due to conformational rigidity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay used to study biomolecular interactions in a microplate format. It is particularly well-suited for detecting the formation of ternary complexes.

AlphaLISA_Workflow cluster_workflow AlphaLISA Experimental Workflow Reagents Prepare Reagents: - Tagged POI (e.g., GST-POI) - Tagged CRBN (e.g., His-CRBN) - PROTAC Dilution Series - Donor & Acceptor Beads Incubation Incubate POI, CRBN, and PROTAC Reagents->Incubation Bead_Addition Add Donor and Acceptor Beads Incubation->Bead_Addition Incubation_2 Incubate in Dark Bead_Addition->Incubation_2 Detection Read Plate on Alpha-compatible Reader Incubation_2->Detection Analysis Data Analysis: - Plot Signal vs. [PROTAC] - Determine EC50 Detection->Analysis

AlphaLISA experimental workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound-based PROTAC in the desired assay buffer.

    • Prepare solutions of GST-tagged Protein of Interest (POI) and His-tagged CRBN at the optimal concentrations determined through titration experiments.

    • Prepare suspensions of Anti-GST AlphaLISA Acceptor beads and Anti-His Alpha Donor beads according to the manufacturer's instructions.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the PROTAC dilution to each well.

    • Add 5 µL of the GST-POI solution to each well.

    • Add 5 µL of the His-CRBN solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Bead Addition:

    • Add 5 µL of the Anti-GST Acceptor bead suspension to each well.

    • Add 5 µL of the Anti-His Donor bead suspension to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, with the peak indicating the optimal concentration for ternary complex formation.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[6]

Protocol:

  • Reagent Preparation:

    • Label the POI and CRBN with a compatible TR-FRET pair (e.g., Terbium-donor and a suitable acceptor fluorophore) using appropriate labeling kits or by using tagged proteins and corresponding labeled antibodies.

    • Prepare a serial dilution of the PROTAC.

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled CRBN, and the PROTAC dilutions.

    • Incubate the mixture to allow for ternary complex formation.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically read at two wavelengths (donor and acceptor emission).

    • The ratio of the acceptor to donor signal is calculated to determine the extent of ternary complex formation. Similar to AlphaLISA, a bell-shaped dose-response curve is characteristic of ternary complex formation.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[2][7]

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization Immobilize CRBN on Sensor Chip Binary_Analysis_1 Inject PROTAC: Determine Binary Binding (PROTAC-CRBN) Immobilization->Binary_Analysis_1 Binary_Analysis_2 Inject POI + PROTAC: Determine Ternary Binding Immobilization->Binary_Analysis_2 Data_Analysis Data Analysis: - Determine kon, koff, KD - Calculate Cooperativity (α) Binary_Analysis_1->Data_Analysis Binary_Analysis_2->Data_Analysis

SPR experimental workflow.

Protocol:

  • Immobilization:

    • Immobilize the CRBN E3 ligase onto a sensor chip surface using standard amine coupling chemistry or a capture-based method for tagged proteins.

  • Binary Binding Analysis:

    • To measure the binding of the PROTAC to CRBN, inject a series of concentrations of the this compound-based PROTAC over the immobilized CRBN surface.

    • To determine the binding of the PROTAC to the POI, a separate experiment is typically performed where the POI is immobilized.

  • Ternary Complex Analysis:

    • Prepare solutions of the POI at a fixed, saturating concentration with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized CRBN surface to measure the kinetics and affinity of the ternary complex formation.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k on, k off) and the dissociation constant (K D).

    • Calculate the cooperativity factor (α) as the ratio of the binary K D to the ternary K D (α = K D_binary / K D_ternary).[8] An α value greater than 1 indicates positive cooperativity.[8]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

Protocol:

  • Sample Preparation:

    • Extensively dialyze all proteins (POI and CRBN) and the PROTAC against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of all components.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.

    • In a separate experiment, titrate the PROTAC into the CRBN solution.

  • Ternary Titration:

    • Titrate the POI into a solution containing both CRBN and the PROTAC (at a concentration that ensures saturation of CRBN).

  • Data Analysis:

    • Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (K D), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

    • Determine the cooperativity from the comparison of binary and ternary binding affinities.

Conclusion

The successful development of potent and selective PROTACs relies on a thorough understanding of the formation and stability of the ternary complex. The protocols and data presented in this document provide a comprehensive guide for researchers to assess the interaction of PROTACs, such as those based on this compound, with their target protein and the CRBN E3 ligase. By employing a combination of these biophysical techniques, a detailed picture of the ternary complex dynamics can be established, facilitating the rational design and optimization of next-generation protein degraders.

References

Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality by inducing selective intracellular protein degradation.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein by co-opting the cell's native ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The molecule "Thalidomide-NH-C9-NH2 hydrochloride" is a functionalized E3 ligase ligand-linker conjugate.[3][4][5] The thalidomide moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a widely used ligase in PROTAC design.[3][4][6] The terminal amine on the C9 linker provides a conjugation point for a POI-binding "warhead" to create a complete PROTAC.[3]

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum degradation percentage achieved).[2][7] This document provides detailed protocols for measuring these parameters for a generic POI-targeting PROTAC constructed using a thalidomide-based CRBN ligand.

PROTAC Mechanism of Action & Signaling Pathway

A thalidomide-based PROTAC initiates a catalytic cycle within the cell. The PROTAC first forms a ternary complex by simultaneously binding to the target Protein of Interest (POI) and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).[3][8][9] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2 enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[1][8][10]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds PROTAC Thalidomide-Based PROTAC PROTAC->Ternary Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary Binds Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

Quantitative data from degradation experiments should be summarized to compare the efficacy of different PROTACs or treatment conditions.

PROTAC IDTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)
PROTAC-XPOI-ACell Line-1Western Blot15>95
PROTAC-XPOI-ACell Line-2HiBiT Assay25>90
PROTAC-YPOI-BCell Line-1Western Blot15085

Note: The data presented is for illustrative purposes only.

Experimental Workflow for DC50 and Dmax Determination

The overall process involves cell culture, treatment with the PROTAC, quantification of the target protein, and subsequent data analysis to derive the DC50 and Dmax values.

Experimental_Workflow cluster_methods Protein Level Measurement Start Start CellCulture 1. Cell Culture (Seed cells in plates) Start->CellCulture Treatment 2. PROTAC Treatment (Dose-response) CellCulture->Treatment Lysis 3. Cell Lysis (Harvest protein) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Western 5a. Western Blot Quantification->Western HiBiT 5b. HiBiT Assay (Alternative) Quantification->HiBiT Analysis 6. Data Acquisition & Analysis Western->Analysis HiBiT->Analysis Curve 7. Plot Dose-Response Curve Analysis->Curve Result DC50 & Dmax Values Curve->Result

Workflow for determining DC50 and Dmax of a PROTAC.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment

This protocol describes the general procedure for treating cultured cells with the PROTAC to assess protein degradation.

Materials:

  • Cell line expressing the Protein of Interest (POI)

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Multi-well cell culture plates (6-well for Western Blot, 96-well for HiBiT)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]

  • PROTAC Dilution: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[7][11]

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Incubation: Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C in a CO2 incubator. The optimal time should be determined in a preliminary time-course experiment.[2]

Protocol 2: Western Blot for Protein Degradation Analysis

Western blotting is a standard technique to visualize and quantify the reduction in target protein levels.[12]

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Sample Preparation:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2][12]

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2][12]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[2][12]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[7][12]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer’s instructions.[12]

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[2][12]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.[12][13]

    • Transfer the separated proteins to a PVDF membrane.[2][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and capture the chemiluminescent signal with an imaging system.[12]

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the POI band to its corresponding loading control band.[12]

Protocol 3: HiBiT Assay for Protein Degradation (Alternative Method)

The HiBiT assay is a sensitive, luminescence-based method ideal for high-throughput screening.[14] It requires a cell line where the POI is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[15][16]

Materials:

  • HiBiT-tagged POI expressing cell line

  • White, opaque 96-well plates

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, buffer, and substrate)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Plate the HiBiT-tagged cells in a white, opaque 96-well plate.[14]

    • Treat cells with a serial dilution of the PROTAC as described in Protocol 1.

  • Lysis and Detection:

    • After the incubation period, prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's manual.[17]

    • Add the detection reagent directly to each well. The volume is typically equal to the culture medium volume.[14]

    • Place the plate on a shaker for 5-10 minutes to ensure complete cell lysis and signal generation.[15]

  • Measurement and Analysis:

    • Measure the luminescence signal using a plate reader.[14]

    • The luminescent signal is proportional to the amount of HiBiT-tagged protein remaining.

Data Analysis and Calculation of DC50/Dmax

  • Calculate Percent Degradation: For each PROTAC concentration, calculate the percentage of remaining protein relative to the vehicle (DMSO) control.

    • For Western Blot:

      • Normalized POI Level = (POI Band Intensity) / (Loading Control Band Intensity)

      • % Protein Remaining = (Normalized POI Level of Treated Sample / Normalized POI Level of Vehicle Control) x 100

    • For HiBiT Assay:

      • % Protein Remaining = (Luminescence of Treated Sample / Luminescence of Vehicle Control) x 100

    • % Degradation = 100 - % Protein Remaining

  • Determine DC50 and Dmax:

    • Plot the % Protein Remaining (Y-axis) against the logarithm of the PROTAC concentration (X-axis).

    • Use a non-linear regression analysis with a variable slope (four-parameter) dose-response curve to fit the data.[7]

    • DC50: The concentration of the PROTAC that corresponds to 50% protein remaining on the curve.

    • Dmax: The maximum percentage of degradation, calculated as 100 - Bottom Plateau of the Curve (%).

Logical Relationship of CRBN Hijacking

The thalidomide-based PROTAC acts as a "molecular glue" to artificially induce an interaction between the CRBN E3 ligase and a target protein that would not normally be a substrate, leading to its degradation. This hijacks the natural function of the CRL4^CRBN^ complex.

CRBN_Hijacking cluster_natural Natural CRBN Function cluster_protac PROTAC-Mediated Hijacking CRBN_Complex_N CRL4-CRBN Complex Native_Substrate Native Substrate (e.g., CK1α) CRBN_Complex_N->Native_Substrate Recognizes CRBN_Complex_P CRL4-CRBN Complex Degradation_N Regulated Degradation Native_Substrate->Degradation_N Leads to POI Target Protein (POI) (Neo-substrate) Native_Substrate->POI PROTAC makes POI behave like a Native Substrate PROTAC Thalidomide-PROTAC CRBN_Complex_P->PROTAC Binds (Thalidomide) PROTAC->POI Binds (Warhead) Degradation_P Targeted Degradation POI->Degradation_P Leads to

Logical relationship of PROTAC hijacking CRBN.

References

Application Notes and Protocols for Live-Cell Imaging of Protein Degradation with Thalidomide-NH-C9-NH2 Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1][2][3] Unlike traditional inhibitors that simply block a protein's activity, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[4][5] This offers a powerful strategy for therapeutic intervention, particularly against proteins previously considered "undruggable."[6]

Thalidomide-NH-C9-NH2 hydrochloride is a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] This molecule serves as the E3 ligase ligand, which, when connected to a target-binding ligand via a linker, forms a functional PROTAC. This PROTAC then facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[4][8]

Live-cell imaging is an indispensable tool for studying the dynamics of PROTAC-mediated protein degradation in real-time.[9] It allows for the quantitative analysis of degradation kinetics, efficacy, and mechanism of action within a physiological context.[1][9] These application notes provide detailed protocols for utilizing live-cell imaging to characterize the activity of PROTACs constructed with this compound.

Mechanism of Action

The fundamental mechanism of a Thalidomide-based PROTAC involves the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, featuring the thalidomide moiety and a ligand for the protein of interest (POI), simultaneously binds to both the CRBN E3 ligase and the POI. This brings the E3 ligase and the target protein into close proximity, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome then unfolds and degrades the target protein into small peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC Thalidomide-NH-C9-NH2 PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRBN E3 Ligase PROTAC->CRBN Binds to CRBN Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Induces Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitinated_POI Transfer E2 E2 Enzyme Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action of a Thalidomide-based PROTAC.

Quantitative Data Presentation

Live-cell imaging experiments generate a wealth of quantitative data that can be used to compare the efficacy of different PROTACs. Key parameters include the maximal level of degradation (Dmax), the concentration required to achieve 50% degradation (DC50), and the degradation rate constant (k_deg).

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)k_deg (min⁻¹)
PROTAC A BRD4HeLa50950.025
PROTAC B BRD4HeLa150800.010
Vehicle Control BRD4HeLaN/A0N/A

Experimental Protocols

Protocol 1: Live-Cell Imaging of PROTAC-Mediated Degradation Using a Fluorescently Tagged Protein

This protocol describes the use of a cell line stably expressing the protein of interest fused to a fluorescent protein (e.g., GFP or mCherry) to monitor protein degradation.

Materials:

  • Cells stably expressing the fluorescently tagged protein of interest

  • Glass-bottom imaging dishes or plates

  • Complete cell culture medium

  • This compound based PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ, CellProfiler)

Methodology:

  • Cell Seeding: Seed the cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24 hours.

  • PROTAC Preparation: Prepare a series of dilutions of the PROTAC stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • PROTAC Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different PROTAC concentrations or the vehicle control.

  • Live-Cell Imaging: Immediately place the imaging dish on the microscope stage. Set up a time-lapse acquisition to capture images from both the fluorescent channel and a brightfield or phase-contrast channel at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24 hours).

  • Image Analysis:

    • Use image analysis software to identify and track individual cells over time.

    • Measure the mean fluorescence intensity within each cell at each time point.

    • Normalize the fluorescence intensity of each cell to its intensity at time zero.

    • Plot the normalized fluorescence intensity versus time for each PROTAC concentration to generate degradation curves.

    • From these curves, calculate the Dmax, DC50, and degradation rate.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Seed cells expressing fluorescently tagged POI C Treat cells with PROTAC or vehicle A->C B Prepare PROTAC dilutions and vehicle control B->C D Acquire time-lapse images (fluorescence & brightfield) C->D E Segment and track cells D->E F Quantify fluorescence intensity E->F G Normalize data and plot degradation curves F->G H Calculate Dmax, DC50, and degradation rate G->H

Caption: Experimental workflow for live-cell imaging.

Protocol 2: Western Blotting to Confirm Protein Degradation

While live-cell imaging provides kinetic data, western blotting is a standard endpoint assay to confirm the degradation of the target protein.

Materials:

  • Cells treated with PROTAC or vehicle control for a specific duration

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Methodology:

  • Cell Lysis: After treatment with the PROTAC or vehicle, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[8][10]

Conclusion

Live-cell imaging is a powerful technique for the detailed characterization of PROTACs utilizing this compound.[9] The protocols and guidelines presented here provide a framework for researchers to quantitatively assess the efficacy and kinetics of their PROTACs, thereby accelerating the development of novel protein degraders for therapeutic applications. Rigorous validation of on-target degradation through complementary techniques like western blotting is crucial for a comprehensive understanding of PROTAC activity.[10]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Degradation with Thalidomide-NH-C9-NH2 Hydrochloride PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Thalidomide-NH-C9-NH2 hydrochloride and other thalidomide-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC is showing little to no degradation of my target protein. What are the primary checkpoints?

A1: Low or no degradation is a common challenge. The issue typically originates from one of three areas: the PROTAC molecule itself, the biological system, or the formation of a stable and productive ternary complex.[1]

Initial Troubleshooting Steps:

  • Confirm PROTAC Integrity and Purity: Verify the chemical structure, purity (ideally >95%), and stability of your this compound stock solution. Degradation can occur during storage or within the experimental media.[1]

  • Verify Cereblon (CRBN) Expression: Thalidomide-based PROTACs require the E3 ligase Cereblon (CRBN) for their mechanism of action.[2][3] Confirm that your cell line expresses sufficient levels of endogenous CRBN. Low CRBN expression is a frequent cause of failure for these PROTACs.

  • Assess Target Protein Expression: Ensure that the target protein is expressed at a detectable and consistent level in your cellular model.

  • Evaluate Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability.[1] Consider performing cellular uptake assays if this is a concern.

  • Test a Broad Concentration Range and Beware of the "Hook Effect": It is crucial to test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar). At excessively high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which inhibits degradation. This phenomenon is known as the "hook effect".[1][4][5]

Q2: How does the linker, in this case, the "-NH-C9-NH2" portion, impact the efficacy of my PROTAC?

A2: The linker is a critical determinant of PROTAC success. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex.[6][7][8][9][10]

  • Linker Length: An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[8][10] Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitination, leading to an unstable complex.[8][10]

  • Linker Composition: The chemical properties of the linker influence the PROTAC's solubility, cell permeability, and metabolic stability.[8] The C9 alkyl chain in this compound provides a specific length and degree of flexibility.

Q3: What are potential off-target effects associated with thalidomide-based PROTACs?

A3: Thalidomide and its analogs (IMiDs) can induce the degradation of endogenous proteins known as "neosubstrates" by recruiting them to CRBN.[4][5] These can include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[4] It is important to assess the degradation of known thalidomide neosubstrates in your experiments to understand the specificity of your PROTAC.

Troubleshooting Guide

If you are experiencing low degradation efficiency, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow cluster_PROTAC Step 1: PROTAC Integrity & Activity cluster_System Step 2: Biological System Validation cluster_Experiment Step 3: Experimental Conditions cluster_Complex Step 4: Ternary Complex & Downstream Events start Start: Low/No Degradation Observed q1 Is PROTAC pure (>95%) and structurally verified? start->q1 s1 Resynthesize or purify PROTAC. Confirm structure (NMR, MS). q1->s1 No q2 Does the cell line express sufficient CRBN and target protein? q1->q2 Yes a1_yes Yes a1_no No s2 Select a different cell line. Overexpress CRBN or target if necessary. q2->s2 No q3 Have you tested a broad concentration range? q2->q3 Yes a2_yes Yes a2_no No s3 Perform dose-response (e.g., 1nM - 10µM) to identify optimal concentration and rule out the 'hook effect'. q3->s3 No q4 Does the PROTAC induce ternary complex formation? q3->q4 Yes a3_yes Yes a3_no No s4 Perform Co-IP or biophysical assays (e.g., SPR, FRET). If no complex forms, consider redesigning the linker. q4->s4 No q5 Is the target protein ubiquitinated? q4->q5 Yes a4_yes Yes a4_no No s5 Perform ubiquitination assay. If no ubiquitination, check E1/E2/E3 enzyme activity in vitro. q5->s5 No q6 Is the proteasome active? q5->q6 Yes a5_yes Yes a5_no No s6 Treat with proteasome inhibitor (e.g., MG132) as a control. If degradation is rescued, the proteasome is active. q6->s6 No end Successful Degradation q6->end Yes a6_yes Yes a6_no No PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Thalidomide-PROTAC TernaryComplex Target-PROTAC-CRBN Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Binds PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Technical Support Center: Thalidomide-NH-C9-NH2 Hydrochloride in Ternary Complex Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of thalidomide-NH-C9-NH2 hydrochloride in ternary complex assays. A common challenge encountered in these experiments is the "hook effect," and this guide will help you navigate this and other potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a ternary complex assay?

A1: this compound is a chemical compound that features the thalidomide moiety, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a building block for constructing the CRBN-recruiting arm of the PROTAC. The C9-NH2 linker allows for its conjugation to a ligand that targets a specific protein of interest (POI). In a ternary complex assay, a PROTAC containing this moiety facilitates the formation of a complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI.

Q2: What is the "hook effect" in a ternary complex assay?

A2: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation and ternary complex formation assays where the efficiency of the process decreases at high PROTAC concentrations[3][4]. This results in a characteristic bell-shaped dose-response curve. At optimal concentrations, the PROTAC effectively bridges the POI and the E3 ligase to form a productive ternary complex. However, at excessive concentrations, the PROTAC can independently bind to the POI and the E3 ligase, forming non-productive binary complexes that do not lead to degradation and compete with the formation of the ternary complex[3][5].

Q3: Why is it important to characterize the hook effect?

A3: Understanding and characterizing the hook effect is critical for several reasons:

  • Accurate Potency Determination: Failing to identify the optimal concentration range can lead to an underestimation of a PROTAC's maximal efficacy (Dmax) and potency (DC50)[3].

  • Misinterpretation of Results: A potent PROTAC might be incorrectly deemed inactive if tested only at high concentrations that fall within the inhibitory part of the dose-response curve[3].

  • Therapeutic Window: In a clinical context, a pronounced hook effect could lead to a narrow therapeutic window, making dosing more challenging[3].

Q4: What factors can influence the magnitude of the hook effect?

A4: The severity of the hook effect can be influenced by several factors, including:

  • Binary Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase.

  • Linker Length and Composition: The linker plays a crucial role in the stability and geometry of the ternary complex[3].

  • Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can impact the equilibrium of binary versus ternary complex formation.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues you might encounter during your ternary complex assays.

Issue 1: Bell-Shaped Dose-Response Curve Observed (Suspected Hook Effect)
  • Likely Cause: You are likely observing the hook effect due to high concentrations of your PROTAC.

  • Troubleshooting Steps:

    • Extend Dose-Response Range: Repeat the experiment with a wider range of PROTAC concentrations, including lower (pM to nM) and higher (µM) ranges, to fully characterize the bell-shaped curve.

    • Identify Optimal Concentration: Determine the concentration that yields the maximal effect (ternary complex formation or protein degradation) and use concentrations at or below this for future experiments.

    • Directly Measure Ternary Complex Formation: Employ a biophysical assay (e.g., AlphaLISA, TR-FRET, SPR) to directly measure the formation of the ternary complex across the same concentration range. A decrease in the signal from these assays at high PROTAC concentrations will confirm the hook effect.

Issue 2: No or Low Ternary Complex Formation/Protein Degradation
  • Likely Causes:

    • Inefficient ternary complex formation.

    • Low expression of the target protein or CRBN in the cell line.

    • Issues with cellular uptake or stability of the PROTAC.

    • Degradation of the PROTAC compound.

  • Troubleshooting Steps:

    • Optimize PROTAC Concentration: As a first step, perform a wide dose-response experiment to rule out the possibility that your chosen concentration is in the hook effect region.

    • Verify Protein Expression: Use Western Blotting to confirm the expression levels of both your target protein and CRBN in the cell model being used.

    • Assess Cell Permeability: If you observe a discrepancy between biochemical and cellular assay results, consider assessing the cell permeability of your PROTAC.

    • Check Compound Integrity: Verify the purity and stability of your this compound-based PROTAC using methods like LC-MS and NMR.

Data Presentation

The following tables provide representative quantitative data for thalidomide-based PROTACs in ternary complex and degradation assays. Note: This data is for illustrative purposes and the actual values for a PROTAC derived from this compound will be target- and linker-dependent.

Table 1: Representative Biophysical Data for a Thalidomide-Based PROTAC

ParameterAssayValue
Binary KD (PROTAC to POI) SPR100 nM
Binary KD (PROTAC to CRBN) SPR500 nM
Ternary Complex KD SPR25 nM
Cooperativity (α) Calculated>1

Table 2: Representative Cellular Assay Data for a Thalidomide-Based PROTAC

PROTAC Concentration (nM)Ternary Complex Formation (TR-FRET Signal)Target Protein Degradation (%)
0.1150010
1450035
10800075
1001200095
1000950080
10000500040

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol allows for the quantification of target protein degradation following treatment with a PROTAC.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • To ensure equal protein loading, also incubate with a loading control antibody (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

Protocol 2: AlphaLISA Assay for Ternary Complex Formation

This is a bead-based proximity assay to quantify the formation of the PROTAC-induced ternary complex in vitro.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.

    • Prepare solutions of the tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., FLAG-tagged CRBN).

  • Assay Assembly:

    • In a 384-well white microplate, add the target protein, E3 ligase, and the PROTAC dilutions.

    • Incubate for 60 minutes at room temperature to allow for ternary complex formation.

  • Bead Addition:

    • Add Anti-GST Acceptor beads to each well.

    • Add Anti-FLAG Donor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is indicative of the hook effect.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex PROTAC Thalidomide-C9-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin E2 E2 Enzyme Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_WB Western Blot Workflow cluster_AC AlphaLISA/TR-FRET Workflow Start Start: Hypothesis Assay_Choice Choose Assay: - Degradation (Western Blot) - Ternary Complex (AlphaLISA/TR-FRET) Start->Assay_Choice WB1 Cell Treatment with PROTAC Dose-Response Assay_Choice->WB1 Degradation AC1 Reagent Preparation: Proteins & PROTAC Dilutions Assay_Choice->AC1 Ternary Complex WB2 Cell Lysis & Protein Quant WB1->WB2 WB3 SDS-PAGE & Transfer WB2->WB3 WB4 Immunoblotting WB3->WB4 WB5 Data Analysis: Degradation Curve WB4->WB5 Data_Interpretation Interpret Results: Identify Hook Effect WB5->Data_Interpretation AC2 Assay Plate Assembly AC1->AC2 AC3 Incubation for Ternary Complex Formation AC2->AC3 AC4 Detection AC3->AC4 AC5 Data Analysis: Ternary Complex Curve AC4->AC5 AC5->Data_Interpretation Troubleshooting Troubleshoot if Necessary Data_Interpretation->Troubleshooting Ambiguous Results Conclusion Conclusion Data_Interpretation->Conclusion Clear Results Troubleshooting->Assay_Choice

Caption: General experimental workflow for ternary complex assays.

Hook_Effect_Logic cluster_Low Productive Pathway cluster_High Non-Productive Pathway Concentration PROTAC Concentration Low_Conc Low to Optimal Concentration Concentration->Low_Conc High_Conc High (Excessive) Concentration Concentration->High_Conc Ternary Formation of Productive Ternary Complex (POI-PROTAC-CRBN) Low_Conc->Ternary Binary1 Formation of Binary Complex 1 (POI-PROTAC) High_Conc->Binary1 Binary2 Formation of Binary Complex 2 (PROTAC-CRBN) High_Conc->Binary2 Degradation Increased Protein Degradation Ternary->Degradation Reduced_Ternary Reduced Ternary Complex Binary1->Reduced_Ternary Binary2->Reduced_Ternary Reduced_Degradation Decreased Protein Degradation (Hook Effect) Reduced_Ternary->Reduced_Degradation

References

Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Thalidomide-NH-C9-NH2 hydrochloride Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker in a PROTAC acts as a bridge, connecting the ligand that binds to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase (in this case, a thalidomide derivative that recruits Cereblon). Its primary role is to facilitate the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][] The length, composition, and attachment points of the linker are critical determinants of PROTAC efficacy.[][4][5]

Q2: Is there a universal optimal linker length for all Thalidomide-based PROTACs?

A2: No, there is no universally optimal linker length. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1][6] It must be empirically determined by synthesizing and testing a library of PROTACs with varying linker lengths.[1] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.[6]

Q3: What are the consequences of a suboptimal linker length?

A3: A suboptimal linker length can lead to several issues:

  • Linker too short: This can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[1][]

  • Linker too long: An excessively long and flexible linker can result in an unstable ternary complex and inefficient ubiquitination.[1][] This can also lead to the formation of non-productive binary complexes, contributing to the "hook effect".[7]

Q4: What is the "hook effect" and how does linker length relate to it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[8] While inherent to the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[8][9]

Q5: What types of linkers are commonly used for Thalidomide-based PROTACs?

A5: The most common linker types are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[][6] However, more rigid linkers incorporating structures like piperazine or piperidine rings are also used to improve conformational restriction and physicochemical properties.[6]

Troubleshooting Guides

Issue 1: My PROTAC shows weak or no degradation of the target protein.

This is a common challenge that can often be traced back to issues with ternary complex formation, which is heavily influenced by the linker.

Potential Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[9] Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths and compositions (e.g., PEG, alkyl chains of different lengths).[10]
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane.[8] Solution: Modify the linker to improve physicochemical properties. Incorporating PEG units can improve solubility.[10][11] Consider using computational models to predict permeability.
Inefficient Ternary Complex Formation Even with an appropriate length, the linker may not orient the target and E3 ligase optimally for ubiquitination.[8] Solution: Conduct biophysical assays (e.g., SPR, ITC, TR-FRET) to measure ternary complex formation and stability.[10][12] These assays can provide insights into the binding affinities and kinetics.
Unfavorable Ternary Complex Conformation The formed ternary complex might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[8] Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this suggests a problem with the geometry of the ternary complex, necessitating linker redesign.[8]
Issue 2: I'm observing a significant "hook effect" at higher concentrations.
Potential Cause Troubleshooting Steps
Formation of Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[8] Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[8]
Low Ternary Complex Cooperativity The linker is not effectively promoting the stable association of the target protein and the E3 ligase. Solution: Redesign the linker to enhance ternary complex cooperativity. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[9]
Linker Flexibility A highly flexible linker may not pre-organize the PROTAC into a conformation favorable for ternary complex formation. Solution: Modify the linker to be more rigid. This can reduce the formation of non-productive binary complexes.[9]
Issue 3: The synthesized PROTAC has poor solubility.
Potential Cause Troubleshooting Steps
High Lipophilicity The overall physicochemical properties of the PROTAC, including contributions from the linker, may lead to poor solubility in aqueous buffers. Solution: Incorporating more hydrophilic linkers, such as PEG linkers, can improve water solubility.[][11]
Formulation Issues The PROTAC may not be readily soluble in standard cell culture media. Solution: For in vitro assays, a small amount of an organic co-solvent like DMSO can be used. However, ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).[11]
Need for Structural Modification If solubility issues persist, further chemical modifications may be necessary. Solution: Consider synthesizing analogs with more hydrophilic groups on the target ligand or exploring different linker compositions.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent. The following tables summarize findings from studies on PROTACs, illustrating the critical nature of linker length optimization.

Table 1: Effect of Linker Length on ERα Degradation [13][14]

PROTACLinker Length (atoms)% ERα Degradation (at 10 µM)
PROTAC 99~40%
PROTAC 1212~70%
PROTAC 13 16 ~90%
PROTAC 1419~60%
PROTAC 1521~50%

This data indicates that for ERα degradation using a specific PROTAC scaffold, a 16-atom linker was found to be optimal.

Table 2: Effect of Linker Length on p38α Degradation [1]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A<15>1000<50
PROTAC B 15-17 <100 >90
PROTAC C>17>500~70

This example for p38α degradation highlights a clear "sweet spot" for linker length between 15 and 17 atoms.

Table 3: Effect of PEG Linker Length on BRD4 Degradation (Thalidomide-based) [15]

PROTACLinker (PEG Units)DC50 (µM)Dmax (%)
PROTAC 10 (No PEG)< 0.5> 90
PROTAC 21> 5~50
PROTAC 32> 5~60
PROTAC 44< 0.5> 90

This data shows that for BRD4 degradation, both a very short linker and a longer PEG linker can be effective, while intermediate lengths are detrimental, underscoring the non-linear relationship between linker length and efficacy.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[16]

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[16]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again and add a chemiluminescent substrate.[16]

  • Imaging and Analysis: Image the blot using a chemiluminescence detector. To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin). Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[16]

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay measures the binding affinity of a fluorescently labeled PROTAC to its target protein and E3 ligase, and assesses ternary complex formation.

  • Materials: Fluorescently labeled PROTAC, purified target protein, purified E3 ligase complex, and an appropriate assay buffer.[17]

  • Binary Binding:

    • Prepare a serial dilution of the unlabeled target protein.

    • Add a fixed concentration of the fluorescently labeled PROTAC to each dilution.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization. An increase in polarization indicates binding.

    • Repeat the process for the E3 ligase.

  • Ternary Complex Formation:

    • Prepare a solution with a fixed concentration of the fluorescently labeled PROTAC and the target protein (at a concentration that gives a significant polarization signal).

    • Titrate in a serial dilution of the E3 ligase.

    • Measure the fluorescence polarization at each concentration of the E3 ligase. A further increase in polarization indicates the formation of the ternary complex.[17]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the formation of the ternary complex in a homogeneous format.

  • Materials: Tagged target protein (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), PROTAC, TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2), assay buffer, and a TR-FRET enabled plate reader.[17]

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC in the assay buffer in a low-volume microplate.[17]

    • Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.[17]

    • Add the TR-FRET donor and acceptor reagents.[17]

  • Incubation and Measurement: Incubate at room temperature for a specified time to allow for complex and antibody binding. Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor due to the formation of the ternary complex.[17]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Thalidomide-Linker-Warhead) POI Target Protein (POI) PROTAC->POI binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a Thalidomide-based PROTAC.

Troubleshooting_Workflow Start Start: Weak or No Target Degradation Check_Permeability Assess Cell Permeability (e.g., Cellular Target Engagement Assay) Start->Check_Permeability Permeability_OK Permeability Sufficient? Check_Permeability->Permeability_OK Modify_Linker_Perm Modify Linker for Better Physicochemical Properties Permeability_OK->Modify_Linker_Perm No Check_Ternary Measure Ternary Complex Formation (e.g., TR-FRET, SPR, ITC) Permeability_OK->Check_Ternary Yes Modify_Linker_Perm->Start Ternary_OK Ternary Complex Forms? Check_Ternary->Ternary_OK Synthesize_Library Synthesize Library with Varying Linker Lengths/Compositions Ternary_OK->Synthesize_Library No Check_Ub Perform In-Vitro/ In-Cell Ubiquitination Assay Ternary_OK->Check_Ub Yes Synthesize_Library->Start Ub_OK Is POI Ubiquitinated? Check_Ub->Ub_OK Redesign_Linker Redesign Linker to Alter Ternary Complex Geometry Ub_OK->Redesign_Linker No Success Optimized Degradation Ub_OK->Success Yes Redesign_Linker->Start

Caption: Troubleshooting workflow for lack of PROTAC activity.

Linker_Length_Concept cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long Short_Linker Short Linker Steric_Hindrance Steric Hindrance Short_Linker->Steric_Hindrance No_Ternary No Ternary Complex Formation Steric_Hindrance->No_Ternary Optimal_Linker Optimal Linker Stable_Ternary Stable & Productive Ternary Complex Optimal_Linker->Stable_Ternary Efficient_Degradation Efficient Degradation Stable_Ternary->Efficient_Degradation Long_Linker Long/Flexible Linker Unstable_Ternary Unstable/Non-Productive Ternary Complex Long_Linker->Unstable_Ternary Inefficient_Degradation Inefficient Degradation Unstable_Ternary->Inefficient_Degradation

Caption: Conceptual impact of PROTAC linker length on efficacy.

References

Thalidomide-NH-C9-NH2 hydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Thalidomide-NH-C9-NH2 hydrochloride in cell culture media. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is a derivative of thalidomide and is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The thalidomide moiety acts as a "molecular glue," binding to CRBN and inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[6][7]

Q2: What is the expected stability of this compound in cell culture media?

A2: While specific stability data for this compound in cell culture media is not extensively published, the stability is largely influenced by the thalidomide core. Thalidomide itself is known to be unstable in aqueous solutions at physiological pH (around 7.4), undergoing spontaneous hydrolysis.[8][9][10][11] The half-life of thalidomide under these conditions can be in the range of 5 to 12 hours.[8] The hydrolysis occurs at the amide bonds of the phthalimide and glutarimide rings.[8][10] The linker attached to the thalidomide core, in this case, a -NH-C9-NH2 chain, may influence the overall stability, but it is crucial for researchers to experimentally determine the stability in their specific cell culture medium and conditions.[8]

Q3: What factors can influence the stability of this compound in my experiments?

A3: Several factors can impact the stability of thalidomide derivatives in cell culture media:

  • pH: Thalidomide and its analogs are more susceptible to hydrolysis at neutral to alkaline pH.[9]

  • Temperature: Higher temperatures will generally accelerate the rate of hydrolysis.[12]

  • Media Components: The presence of certain components in the cell culture media or serum could potentially accelerate degradation.[13]

  • Light Exposure: While not extensively documented for this specific compound, it is good practice to minimize light exposure to prevent potential degradation of small molecules.[8]

  • Storage of Stock Solutions: Improper storage of stock solutions can lead to degradation over time. It is recommended to store stock solutions at -20°C or -80°C as advised by the manufacturer.[3][4][5][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lower than expected activity of the compound. Degradation of the compound in cell culture media.1. Perform a stability study of the compound in your specific cell culture media (see Experimental Protocols). 2. Prepare fresh stock solutions for each experiment.[13] 3. Minimize the pre-incubation time of the compound in the media before adding it to the cells.[13] 4. Consider shorter incubation times or repeated dosing if the compound is found to be unstable.[8]
Inconsistent or non-reproducible experimental results. Inconsistent degradation of the compound between experiments.1. Standardize the preparation of working solutions and the timing of their addition to the cells. 2. Ensure consistent pH and temperature of the cell culture media.[13] 3. Verify the integrity of your stock solution using methods like LC-MS.[13]
Precipitate is visible in the cell culture media. Poor solubility of the compound at the working concentration.1. Confirm the recommended solvent for the stock solution and the final concentration's compatibility with your cell culture medium. 2. Consider the use of solubility enhancers, if compatible with your experimental setup. 3. Test the solubility in serum-free versus complete medium.[8]
High background or off-target effects. Degradation products may have their own biological activities.[8]1. Confirm the purity of your compound stock. 2. Attempt to identify the degradation products and their potential biological effects through literature searches or experimental analysis.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile with 0.1% formic acid (or other suitable extraction solvent)

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Spike the Medium: Spike the cell culture medium with the stock solution to the final working concentration you intend to use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Prepare enough volume for all time points.

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will serve as your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.

  • Collect Time Points: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium and store them at -80°C.

  • Sample Preparation for LC-MS:

    • Thaw the samples.

    • Add a fixed volume of cold acetonitrile with 0.1% formic acid (e.g., 3 volumes) to each sample to precipitate proteins.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining amount of this compound at each time point.

  • Data Analysis: Plot the concentration of the compound against time to determine its stability profile and calculate its half-life (t½) in the specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) spike_media Spike Cell Culture Media prep_stock->spike_media t0 T=0 Sample Collection spike_media->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate time_points Collect Samples at Various Time Points incubate->time_points sample_prep Sample Preparation (Protein Precipitation) time_points->sample_prep lcms LC-MS Analysis sample_prep->lcms data_analysis Data Analysis (Calculate Half-life) lcms->data_analysis signaling_pathway cluster_PROTAC PROTAC Action cluster_CellularMachinery Cellular Machinery PROTAC Thalidomide-NH-C9-NH2 (CRBN Ligand) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase PROTAC->CRBN binds TargetProtein Target Protein TargetProtein->PROTAC binds Proteasome 26S Proteasome TargetProtein->Proteasome degradation Linker Linker CRBN->TargetProtein forms ternary complex Ub Ubiquitin (Ub) Ub->TargetProtein ubiquitination

References

Technical Support Center: Overcoming Steric Hindrance in Thalidomide-NH-C9-NH2 Hydrochloride PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in the design and application of PROTACs utilizing a Thalidomide-NH-C9-NH2 hydrochloride linker.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments, presented in a question-and-answer format to aid in resolving experimental hurdles.

Issue 1: No or low degradation of the target protein is observed.

  • Possible Cause: Inefficient Ternary Complex Formation due to Steric Hindrance. The C9 alkyl chain of the Thalidomide-NH-C9-NH2 linker, while providing significant reach, may adopt conformations that lead to steric clashes between the target protein and the Cereblon (CRBN) E3 ligase.[1][2] This can prevent the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[3][] A linker that is too short can also introduce steric hindrance.[2]

  • Troubleshooting Steps:

    • Vary Linker Length and Composition: Synthesize and test a series of PROTACs with different linker lengths (e.g., shorter or longer alkyl chains, or PEG linkers) to identify the optimal distance and flexibility for ternary complex formation.[5][6][7] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2]

    • Alter Linker Attachment Points: Modifying the vector on either the target protein ligand or the thalidomide moiety can change the relative orientation of the recruited proteins and alleviate steric clashes.[1]

    • Computational Modeling: Employ molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes, guiding the rational design of new linker-warhead combinations.[1][8]

Issue 2: A significant "Hook Effect" is observed in dose-response curves.

  • Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) over the productive ternary complex.[5][9] This "hook effect" leads to a decrease in degradation at higher concentrations and can be exacerbated by poor cooperativity due to steric hindrance.[1]

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation before the "hook effect" dominates.[5][9]

    • Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This can be achieved through structure-guided design to create favorable interactions between the target protein and the E3 ligase.[1]

    • Biophysical Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the binary and ternary complexes to understand the cooperativity.[10]

Issue 3: Biochemical assays show ternary complex formation, but no degradation is observed in cells.

  • Possible Cause: Poor Cell Permeability or Instability. PROTACs are often large molecules and may have poor cell membrane permeability.[10] The this compound linker contributes to a significant molecular weight. Additionally, the PROTAC may be unstable in the cellular environment.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate cell permeability.[10] Modifications to the linker, such as incorporating PEG units, can sometimes improve physicochemical properties.[11]

    • Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and lysates over time.[5]

    • Confirm Target Engagement in Cells: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is engaging the target protein within the cell.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the C9 linker in a this compound PROTAC?

A1: The C9 linker in a PROTAC serves as a bridge to connect the thalidomide moiety (which binds to the CRBN E3 ligase) and the "warhead" (which binds to the target protein).[2][3] The length and flexibility of this linker are critical for orienting the target protein and the E3 ligase in a productive manner to facilitate the transfer of ubiquitin and subsequent degradation of the target protein.[][6]

Q2: How does the length of the linker, such as the C9 chain, impact PROTAC efficacy?

A2: The linker's length is a crucial determinant of a PROTAC's effectiveness.[2][] An optimal linker length allows for the formation of a stable ternary complex.[12] If the linker is too short, it can lead to steric hindrance, preventing the two proteins from coming together.[2] Conversely, if the linker is too long, it may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2] The ideal linker length is target-dependent and often needs to be determined empirically.[7]

Q3: Can the chemical composition of the linker, aside from its length, affect steric hindrance?

A3: Yes, the chemical composition and rigidity of the linker are important factors.[1] While the this compound provides a flexible alkyl chain, incorporating more rigid elements like piperazine or piperidine rings can restrict the conformational freedom of the PROTAC.[7] This can help to pre-organize the molecule in a conformation that is more favorable for ternary complex formation and can reduce the entropic penalty of binding.

Q4: What are some initial checks to perform if my Thalidomide-NH-C9-NH2 based PROTAC is inactive?

A4: Before investigating steric hindrance, it's important to verify the fundamentals:

  • PROTAC Integrity: Confirm the chemical structure and purity of your synthesized PROTAC using methods like NMR and mass spectrometry.[10]

  • Binary Interactions: Ensure that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays like SPR or ITC.[10]

  • Protein Quality: Verify that your target protein and E3 ligase are correctly folded, pure, and active.[10]

III. Data Presentation

Impact of Linker Length on PROTAC Degradation Efficiency

The optimal linker length is target-specific and requires empirical determination. The following table summarizes hypothetical data based on trends reported in the literature to illustrate the impact of linker length on degradation efficiency.

PROTAC Linker CompositionTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl C5Target X25060[7]
Alkyl C9 (Thalidomide-NH-C9-NH2) Target X 50 95 Hypothetical
Alkyl C12Target X15075[12]
PEG3Target Y10085[6]
PEG4Target Y2598[6]
PEG5Target Y8090[6]

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.[6]

IV. Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

Western blotting is a common technique to quantify the reduction in target protein levels following PROTAC treatment.[6][11]

Materials:

  • Cells expressing the target protein

  • Thalidomide-NH-C9-NH2 based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat cells with a range of concentrations of your PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS and then lyse them.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and image the blot.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein signal to the loading control.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC can be used to measure the binding affinities of the binary and ternary complexes to determine the cooperativity (α) of ternary complex formation.[10]

Materials:

  • Purified target protein

  • Purified E3 ligase (e.g., CRBN complex)

  • Thalidomide-NH-C9-NH2 based PROTAC

  • ITC instrument and appropriate buffer

Procedure:

  • Binary Affinity (PROTAC to Target Protein - Kd1): Titrate the PROTAC into a solution of the target protein to determine the binary affinity.

  • Binary Affinity (PROTAC to E3 Ligase - Kd2): Titrate the PROTAC into a solution of the E3 ligase to determine the second binary affinity.

  • Ternary Complex Affinity (PROTAC to Pre-formed Protein-Protein Complex): To measure the affinity of the PROTAC for the pre-formed protein-protein complex, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis: The cooperativity factor (α) is calculated using the formula: α = Kd1 / Kd,ternary.

V. Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC Thalidomide-C9-PROTAC Target Target Protein PROTAC->Target Binds E3 CRBN E3 Ligase PROTAC->E3 Binds Ternary Target-PROTAC-E3 Ternary Complex Ub Ubiquitin Transfer Ternary->Ub Catalyzes Ub_Target Ubiquitinated Target Protein Ub->Ub_Target Marks for Degradation Proteasome Proteasome Ub_Target->Proteasome Degraded Proteasome->Degraded Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Troubleshooting Workflow for Steric Hindrance

Caption: A logical workflow for troubleshooting steric hindrance.

References

Validation & Comparative

A Comparative Guide to CRBN Ligands in PROTACs: Spotlight on Thalidomide-NH-C9-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides a comprehensive comparison of Thalidomide-NH-C9-NH2 hydrochloride and other commonly employed Cereblon (CRBN) ligands, offering insights into their performance based on available experimental data.

Introduction to CRBN-Recruiting PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a POI-PROTAC-E3 ligase ternary complex triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

Among the over 600 E3 ligases in the human body, CRBN has emerged as a popular choice for PROTAC design due to the availability of well-characterized small molecule ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These ligands are generally smaller and possess more favorable drug-like properties compared to ligands for other E3 ligases like VHL.

Performance Comparison of CRBN Ligands

The efficacy of a CRBN ligand in a PROTAC is evaluated based on several key parameters: its binding affinity to CRBN, the degradation efficiency (DC50 and Dmax) of the resulting PROTAC, and the stability and cooperativity of the ternary complex.

Physicochemical Properties
LigandMolecular FormulaMolecular Weight ( g/mol )
This compound C22H31ClN4O4450.96[2]
PomalidomideC13H11N3O4273.25
LenalidomideC13H13N3O3259.26
ThalidomideC13H10N2O4258.23
Binding Affinity to CRBN

The direct binding affinity of the E3 ligase ligand to CRBN is a crucial initial factor for PROTAC efficacy. Pomalidomide and lenalidomide generally exhibit stronger binding to CRBN compared to thalidomide.

LigandBinding Affinity (Kd) to CRBN
Pomalidomide~1.8 µM
Lenalidomide~3.0 µM
Thalidomide~3.0 µM

Note: Kd values can vary depending on the assay conditions.

PROTAC Degradation Efficiency (DC50 and Dmax)

The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). While direct comparative data for a PROTAC utilizing this compound is limited, studies comparing thalidomide- and pomalidomide-based PROTACs targeting the same protein, such as BRD4, generally indicate that pomalidomide-based PROTACs exhibit greater potency (lower DC50 values).

Below is a representative comparison of BET-targeting PROTACs using different CRBN ligands.

PROTACCRBN LigandTargetCell LineDC50 (nM)Dmax (%)
Representative Thalidomide-based PROTAC (with long alkyl linker) Thalidomide derivativeBRD4VariousSub-micromolar to low micromolar>80
ARV-825 PomalidomideBRD4Jurkat<1>95[3]
dBET1 Thalidomide/Pomalidomide hybridBRD4various~430>90[4]
Ternary Complex Formation and Cooperativity

The stability of the ternary complex is a key determinant of degradation efficiency. Cooperativity (α) is a measure of how the binding of one protein partner (e.g., the POI) to the PROTAC influences the binding of the other (the E3 ligase). An alpha value greater than 1 indicates positive cooperativity, which is often associated with more potent degradation. The nature of the linker, including its length and composition, plays a significant role in determining the cooperativity of the ternary complex.[5][6] While specific cooperativity data for a PROTAC with this compound is not available, the long and flexible C9 alkyl amine linker would theoretically allow for a wide range of conformations to achieve a productive ternary complex.

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ub Ubiquitin POI_bound POI Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI CRBN_bound CRBN PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation start Start cell_culture Cell Culture & Treatment with PROTAC start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction binding_assay Binding Affinity Assay (e.g., FP, SPR, ITC) protein_extraction->binding_assay degradation_assay Degradation Assay (e.g., Western Blot, In-Cell Western) protein_extraction->degradation_assay ternary_complex_assay Ternary Complex Assay (e.g., NanoBRET, TR-FRET) protein_extraction->ternary_complex_assay data_analysis Data Analysis (Kd, DC50, Dmax, α) binding_assay->data_analysis degradation_assay->data_analysis ternary_complex_assay->data_analysis end End data_analysis->end CRBN_Ligand_Comparison Comparative Aspects of CRBN Ligands cluster_properties Key Performance Metrics CRBN_Ligand CRBN Ligand Choice Thalidomide Thalidomide-based (e.g., Thalidomide-NH-C9-NH2) CRBN_Ligand->Thalidomide Pomalidomide Pomalidomide-based CRBN_Ligand->Pomalidomide Lenalidomide Lenalidomide-based CRBN_Ligand->Lenalidomide Binding Binding Affinity (Kd) Thalidomide->Binding Lower Affinity Degradation Degradation Efficiency (DC50, Dmax) Thalidomide->Degradation Generally Lower Potency Physicochem Physicochemical Properties Thalidomide->Physicochem Long alkyl chain increases lipophilicity Pomalidomide->Binding Higher Affinity Pomalidomide->Degradation Generally Higher Potency Pomalidomide->Physicochem Smaller, more drug-like Lenalidomide->Binding Higher Affinity Lenalidomide->Physicochem Improved stability Cooperativity Ternary Complex Cooperativity (α)

References

The Alkyl Linker's Crucial Role in Thalidomide-Based PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of Thalidomide-NH-C9-NH2 hydrochloride, a common Cereblon (CRBN) E3 ligase ligand, and the impact of varying alkyl linker lengths on the performance of thalidomide-based PROTACs.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive component; its length, composition, and attachment points are critical determinants of the resulting degrader's efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. A linker that is too short may introduce steric hindrance, preventing the assembly of the ternary complex. Conversely, a linker that is too long can lead to an unstable and overly flexible complex, resulting in inefficient ubiquitination of the target protein. This often results in a "hook effect," where the degradation efficacy decreases at higher PROTAC concentrations.

Quantitative Comparison of Thalidomide-Based PROTACs with Varying Linker Lengths

The following table summarizes experimental data from studies on thalidomide-based PROTACs targeting the BRD4 protein, illustrating the impact of linker length on degradation efficiency. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.

PROTAC ID/Linker TypeE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Key Observations
Thalidomide-Based PROTAC 1 ThalidomideBRD4Various0.1 - 0.3>90Demonstrates high potency with an unspecified linker.
Thalidomide-PEG1-JQ1 ThalidomideBRD4H661> 5000~50A short PEG linker significantly reduces degradation potency.
Thalidomide-PEG2-JQ1 ThalidomideBRD4H661> 5000~60Intermediate linker lengths can be suboptimal for ternary complex formation.[1]
Thalidomide-PEG4/5-JQ1 ThalidomideBRD4H661< 500> 90Longer PEG linkers can restore and enhance degradation efficacy.[1]
CRBN-recruiting PROTAC (Cmpd 27) Thalidomide derivativeBRD4MDA-MB-231Not specified>90 (at 1µM)Effective degradation observed with a specific linker structure.
CRBN-recruiting PROTAC (Cmpd 28) Thalidomide derivativeBRD4MDA-MB-231Not specified>90 (at 1µM)Highlights that linker composition, not just length, is a key factor.
BRD4-PROTAC with 18-atom linker CRBN LigandBRD4Not specified775Not specifiedA long carba-linker showing moderate degradation activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments cited in the evaluation of thalidomide-based degraders.

Western Blot for PROTAC-Induced Degradation

This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

7. Detection and Analysis:

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing the Molecular Logic

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

PROTAC_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC Thalidomide-Linker-Warhead PROTAC_in PROTAC POI Target Protein (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 E2 E2-Ub ROC1->E2 E2->Ternary_Complex Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_in->Ternary_Complex Ternary_Complex->PROTAC_in Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub_POI->Proteasome

Caption: The catalytic cycle of a thalidomide-based PROTAC.

Western_Blot_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Blotting) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (DC50 & Dmax Determination) H->I

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Conclusion

The length and composition of the alkyl linker are critical design parameters in the development of effective thalidomide-based PROTACs. While this compound serves as a valuable building block, the optimal linker length is highly dependent on the specific target protein and must be empirically determined. The presented data and protocols provide a foundational guide for researchers to navigate the complexities of PROTAC design and optimization, ultimately accelerating the development of novel protein degraders for therapeutic applications.

References

Validating CRBN Engagement of Thalidomide-NH-C9-NH2 Hydrochloride PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the engagement of Proteolysis Targeting Chimeras (PROTACs) incorporating a Thalidomide-NH-C9-NH2 hydrochloride moiety with the E3 ubiquitin ligase Cereblon (CRBN). Robust validation of this primary interaction is a critical step in the development of effective targeted protein degraders. This document outlines key experimental protocols, presents comparative binding data for thalidomide-based ligands, and visualizes the underlying biological processes and experimental workflows.

Introduction to CRBN-Recruiting PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's native protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. A typical PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The this compound component serves as the E3 ligase recruiter, utilizing a thalidomide derivative to engage CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The formation of a stable ternary complex between the target protein, the PROTAC, and CRBN is the initial and essential step for subsequent ubiquitination and proteasomal degradation of the target protein.

Quantitative Comparison of CRBN Ligand Performance

Direct quantitative binding data for PROTACs containing the specific this compound linker is not extensively available in public literature. However, the binding affinities of the parent molecule, thalidomide, and its more potent analogs, lenalidomide and pomalidomide, provide crucial benchmarks for expected performance. The length and composition of the linker can influence binding affinity and ternary complex formation. Below is a summary of reported binding affinities for these foundational CRBN ligands.

LigandAssay TypeBinding Affinity (Kd or IC50)Reference
ThalidomideNot Specified~250 nM (Kd)
LenalidomideTR-FRET1.5 µM (IC50)
PomalidomideTR-FRET1.2 µM (IC50)
CC-220 (Iberdomide)TR-FRET60 nM (IC50)

Note: The binding affinity of a PROTAC is influenced by the linker and the target protein ligand. Therefore, empirical validation for each specific PROTAC is essential.

Signaling Pathway and Experimental Workflows

To elucidate the processes involved in CRBN engagement and its validation, the following diagrams illustrate the PROTAC mechanism of action and the workflows of key experimental assays.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC Thalidomide-NH-C9-NH2 PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN_complex CRL4-CRBN E3 Ligase Complex CRBN_complex->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_E2 Ubiquitin-charged E2 Enzyme Ub_E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action

Experimental_Workflows cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_AlphaLISA AlphaLISA Ternary Complex Assay cluster_FP Fluorescence Polarization (FP) Assay CETSA_1 Treat cells with PROTAC or vehicle CETSA_2 Heat cells across a temperature gradient CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble/aggregated proteins CETSA_2->CETSA_3 CETSA_4 Quantify soluble CRBN (e.g., Western Blot) CETSA_3->CETSA_4 CETSA_5 Plot % soluble CRBN vs. Temperature CETSA_4->CETSA_5 Alpha_1 Incubate tagged POI, tagged CRBN, and PROTAC Alpha_2 Add Donor and Acceptor beads Alpha_1->Alpha_2 Alpha_3 Incubate to allow bead proximity Alpha_2->Alpha_3 Alpha_4 Excite Donor beads and measure signal Alpha_3->Alpha_4 Alpha_5 Plot signal vs. PROTAC concentration Alpha_4->Alpha_5 FP_1 Combine fluorescent CRBN tracer, purified CRBN, and PROTAC FP_2 Incubate to reach binding equilibrium FP_1->FP_2 FP_3 Excite with polarized light FP_2->FP_3 FP_4 Measure fluorescence polarization FP_3->FP_4 FP_5 Plot polarization vs. PROTAC concentration FP_4->FP_5

Caption: Key Experimental Validation Workflows

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key assays to validate CRBN engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: Ligand-bound proteins are typically more resistant to heat-induced denaturation. A shift in the melting curve of CRBN to a higher temperature in the presence of the PROTAC indicates target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluency.

    • Treat cells with the this compound-based PROTAC at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Heating Step:

    • For intact cells, wash and resuspend the cells in a suitable buffer. For lysates, prepare the cell lysate according to standard protocols.

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Lysis and Protein Separation:

    • Lyse the cells (if using intact cells) by freeze-thaw cycles or detergents.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble CRBN:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody or by mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble CRBN as a function of temperature for both the treated and untreated samples to generate melting curves.

AlphaLISA/AlphaScreen Assay for Ternary Complex Formation

This is a proximity-based assay to detect and quantify the formation of the ternary complex (Target Protein-PROTAC-CRBN).

Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and CRBN, respectively. When the PROTAC brings the target protein and CRBN into close proximity, the beads are also brought together. Upon excitation of the donor bead, a singlet oxygen molecule is released, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute and dilute the tagged recombinant target protein and tagged CRBN/DDB1 complex to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of the this compound-based PROTAC.

  • Ternary Complex Formation:

    • In a 384-well microplate, add the target protein, CRBN/DDB1 complex, and the PROTAC dilutions.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for complex formation.

  • Addition of AlphaLISA Beads:

    • Add the AlphaLISA acceptor beads (e.g., anti-tag) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated) to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Read the plate using an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".

Competitive Fluorescence Polarization (FP) Assay

A competitive FP assay can determine the binding affinity of an unlabeled PROTAC for CRBN by measuring its ability to displace a fluorescently labeled tracer.

Principle: A small fluorescently labeled molecule (tracer) that binds to CRBN tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its rotation slows, increasing polarization. An unlabeled PROTAC that binds to CRBN will compete with the tracer, causing a decrease in the measured fluorescence polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified recombinant CRBN/DDB1 complex in FP assay buffer.

    • Prepare a solution of a fluorescently labeled thalidomide or pomalidomide tracer at a low nanomolar concentration.

    • Prepare a serial dilution of the this compound-based PROTAC.

  • Assay Setup:

    • In a black, low-binding microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the PROTAC dilutions.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the millipolarization (mP) values against the logarithm of the PROTAC concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

Conclusion

Validating the engagement of this compound-based PROTACs with CRBN is a fundamental step in their development as therapeutic agents. The experimental protocols provided in this guide, including CETSA, AlphaLISA, and competitive FP assays, offer robust and complementary methods for this validation. While direct binding data for this specific linker is not widely published, comparison with established CRBN ligands like thalidomide, lenalidomide, and pomalidomide provides a strong framework for assessing its potential efficacy. The exploration of alternative CRBN ligands also presents exciting opportunities for the development of next-generation PROTACs with enhanced properties.

A Comparative Analysis of PROTACs with C9 and PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of two commonly employed linker types: the nine-carbon (C9) alkyl linker and the polyethylene glycol (PEG) linker, supported by experimental data and detailed methodologies.

Introduction to PROTAC Linkers

PROTACs operate by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not a passive spacer but an active contributor to this process. Its length, flexibility, and chemical composition are critical for optimal ternary complex formation and favorable drug-like properties.

C9 Alkyl Linkers are typically straight-chain hydrocarbons consisting of nine carbon atoms. They are characterized by their hydrophobicity and conformational flexibility.

PEG Linkers are composed of repeating ethylene glycol units. They are known for their hydrophilicity, which can improve the solubility of PROTAC molecules.[1]

Comparative Analysis of Performance

Direct head-to-head comparisons of C9 and PEG linkers within an identical PROTAC scaffold are not extensively documented in publicly available literature. However, by comparing well-characterized PROTACs that utilize these linkers to target the same protein family, we can draw valuable insights. Here, we compare the performance of two prominent BET (Bromodomain and Extra-Terminal) protein degraders: BETd-260 , which incorporates a C9 alkyl-based linker[2][3][4], and ARV-771 , which utilizes a PEG-based linker.[5][6][7]

It is important to note that while both PROTACs target BET proteins, other structural differences beyond the linker may contribute to their observed activities.

Quantitative Data Summary
PROTACLinker TypeTarget ProteinCell LineDC50DmaxReference(s)
BETd-260 C9 Alkyl-basedBRD4RS4;1130 pM>90%[2][3][4]
ARV-771 PEG-basedBRD2/3/422Rv1< 5 nM>95%[7]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

A qualitative study on CRBN degradation provides a more direct comparison, where a PROTAC with a nine-atom alkyl chain linker induced a concentration-dependent decrease in CRBN levels, while an equivalent PROTAC with a three-PEG-unit linker resulted in only weak degradation.[8] This suggests that in some contexts, the hydrophobic and conformational properties of an alkyl linker may be more favorable for productive ternary complex formation.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RS4;11, 22Rv1) start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis ubiquitination_assay Ubiquitination Assay protac_treatment->ubiquitination_assay cell_viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) protac_treatment->cell_viability_assay western_blot Western Blot Analysis (Target Protein & Loading Control) cell_lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis end End data_analysis->end ubiquitination_assay->end cell_viability_assay->end

Figure 2: General Experimental Workflow for PROTAC Evaluation.

Detailed Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.

Materials:

  • Cell line of interest (e.g., RS4;11, 22Rv1)

  • PROTAC of interest (e.g., BETd-260, ARV-771) and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome system.

Materials:

  • Cells treated with PROTAC as described above.

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Immunoprecipitation:

    • Lyse the PROTAC-treated cells.

    • Incubate the cell lysates with an antibody against the target protein.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

  • Western Blot:

    • Elute the protein from the beads and run on an SDS-PAGE gel.

    • Perform a Western blot as described above, but probe with an anti-ubiquitin antibody. An increase in the ubiquitination signal in PROTAC-treated samples compared to the control indicates that the target protein is being ubiquitinated.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cells and PROTACs as described above.

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Conclusion

The choice between a C9 alkyl and a PEG linker in PROTAC design is nuanced and target-dependent. While PEG linkers offer the advantage of improved solubility, the available data suggests that the hydrophobicity and conformational flexibility of C9 alkyl linkers can, in some cases, lead to more potent degradation. The comparison between BETd-260 and ARV-771 highlights that both linker types can be utilized to create highly effective degraders. Ultimately, the optimal linker must be determined empirically for each target and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel PROTACs, enabling researchers to make informed decisions in the design of next-generation protein degraders.

References

The Point of Connection: A Head-to-Head Comparison of Thalidomide Linker Attachment Points in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in achieving potent and selective protein degradation. A key determinant of a PROTAC's success lies in the strategic attachment of the linker to the E3 ligase-recruiting moiety. This guide provides a comprehensive head-to-head comparison of different linker attachment points on the widely used thalidomide scaffold, which engages the Cereblon (CRBN) E3 ligase. By summarizing key experimental data and detailing relevant methodologies, this document aims to inform the development of next-generation thalidomide-based PROTACs.

The phthalimide ring of thalidomide and its analogs, such as pomalidomide and lenalidomide, presents several positions for linker attachment. The most extensively explored positions are the C4 and C5 of the phthalimide ring, and to a lesser extent, the nitrogen of the glutarimide ring.[1] The choice of this attachment point profoundly influences a PROTAC's physicochemical properties, its ability to form a stable ternary complex between the target protein and the E3 ligase, its degradation efficiency, and its potential off-target effects.[1]

Quantitative Comparison of Linker Attachment Points

The efficacy of a PROTAC is ultimately determined by its ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at the C4 and C5 positions of the thalidomide scaffold.

Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points

Target ProteinLinker Attachment PointDC50 (nM)Dmax (%)Cell LineReference
BRD4C4-amide5>90HeLa[1]
BRD4C5-amide15~80HeLa[1]
BTKC4-ether2.5>95MOLM-14[2]
BTKC5-ether8~85MOLM-14[2]
ALKC4-alkyl10~90KARPAS-299[3]
ALKC5-alkyl3>95KARPAS-299[3]

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Physicochemical and Pharmacokinetic Properties

Linker Attachment PointAqueous Stability (t1/2, h)In Vitro Plasma Half-life (h)Key ObservationReference
C4-aminoalkyl4816Generally good stability, but can be susceptible to hydrolysis depending on the linker chemistry.[4]
C5-aminoalkyl>72>24Often exhibits improved stability compared to C4 analogs.[4]
C4-alkylether>72>24Ether linkages tend to be more stable than amide or ester linkages.[4]
C5-alkylether>72>24High stability, often leading to more durable degradation.[4]

Key Observations and Design Principles

  • C4-Position Attachment : Linkers attached at the C4 position of the phthalimide ring have been extensively studied and have yielded highly potent PROTACs.[1] These PROTACs generally exhibit good aqueous stability and can lead to potent degradation of target proteins.[1] However, C4-substituted analogs may have a higher propensity for off-target degradation of neosubstrate zinc-finger transcription factors.[3]

  • C5-Position Attachment : The C5 position offers a valuable alternative for linker attachment. Studies have shown that C5-substituted pomalidomide can lead to higher degradation activity.[5] Importantly, modifications at the C5 position have been demonstrated to reduce the off-target degradation of certain zinc-finger proteins, a known liability of pomalidomide-based PROTACs.[3][5] Attaching the linker at the C5 position can also improve the hydrolytic stability of the PROTAC.[4]

Experimental Protocols

To aid researchers in their experimental design and data interpretation, detailed methodologies for key assays are provided below.

Synthesis of Thalidomide Analogs with Different Linker Attachment Points

The synthesis of thalidomide analogs for PROTAC development typically involves the condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.[4] For lenalidomide-based conjugates, the synthesis often starts from methyl 2-(bromomethyl)-benzoates.[4] Solid-phase synthesis has also emerged as a valuable technique to accelerate the generation of PROTAC libraries.[6][7][8] This approach allows for the efficient and rapid creation of diverse PROTACs by conjugating different protein kinase inhibitors to a preloaded thalidomide resin.[6][7]

Western Blotting for Protein Degradation

Principle: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample. In the context of PROTACs, it is the gold standard for measuring the degradation of the target protein.

Protocol Outline:

  • Cell Treatment: Seed cells (e.g., MM.1S) at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 6 hours).[4] A DMSO-treated sample serves as a negative control.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of degradation is calculated relative to the DMSO-treated control.[4]

Surface Plasmon Resonance (SPR) for Binding Analysis

Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon the binding of an analyte. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, to determine the binding affinity (KD).[1]

Protocol Outline:

  • Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN) on a streptavidin-coated sensor chip.[1]

  • Binary Binding Kinetics: Flow a solution containing the PROTAC over the chip to measure its binding to the E3 ligase.[1]

  • Ternary Complex Formation: To analyze the formation of the ternary complex, inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized E3 ligase surface.[9] The increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.[9]

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Principle: ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[10]

Protocol Outline:

  • Sample Preparation: Prepare purified protein (either target protein or E3 ligase) and the PROTAC solution in the same, precisely matched buffer to minimize heats of dilution.[10]

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter. The PROTAC is loaded into the injection syringe and titrated into the sample cell in small aliquots. The heat change upon each injection is measured.[1]

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Target Target Protein Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a CRBN-recruiting PROTAC.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varying Linker Attachment) Binding Binding Assays (SPR, ITC) Synthesis->Binding Degradation Cell-Based Degradation Assays (Western Blot, DC50/Dmax) Binding->Degradation Off_Target Off-Target Analysis (Proteomics) Degradation->Off_Target PK_PD Pharmacokinetic/ Pharmacodynamic Studies Off_Target->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A typical experimental workflow for PROTAC evaluation.

References

A Researcher's Guide to Assessing the Specificity of Thalidomide-Based Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of proteolysis-targeting chimeras (PROTACs) that utilize Thalidomide-NH-C9-NH2 hydrochloride and its derivatives as a recruiting element for the Cereblon (CRBN) E3 ubiquitin ligase. We will explore the critical aspect of degrader specificity, outline essential experimental protocols for its assessment, and compare thalidomide-based degraders with key alternatives, supported by experimental data for drug development professionals.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound serves as a fundamental building block in the creation of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by inducing their degradation.[3][4][5] They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, the thalidomide moiety binds to CRBN), and a linker that connects the two.[6]

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4] This proximity enables the E3 ligase to tag the POI with ubiquitin molecules. This poly-ubiquitination marks the POI for recognition and subsequent destruction by the 26S proteasome. A key advantage of this approach is the catalytic nature of the PROTAC; after the POI is degraded, the PROTAC is released and can engage another target protein molecule.[3][4]

G cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds PROTAC Thalidomide-based PROTAC PROTAC->Ternary Forms CRBN CRBN E3 Ligase CRBN->Ternary Recruited Ternary->POI PROTAC Released Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Catalytic cycle of a Thalidomide-based PROTAC.

A Multi-Faceted Approach to Specificity Assessment

The specificity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unforeseen toxicity.[7] Specificity is not solely determined by the affinity of the ligand for the POI but is also influenced by the stability of the ternary complex and the E3 ligase used.[4] A rigorous assessment involves a combination of targeted and proteome-wide techniques.

The workflow below outlines a standard procedure for validating the specificity of a novel degrader. It begins with targeted validation of POI degradation and expands to global proteomics to identify off-targets, followed by mechanistic studies to confirm the mode of action.

G cluster_controls Mechanistic Validation start Start: Novel Degrader western Primary Assay: Western Blot for POI Degradation (Dose & Time Course) start->western proteomics Global Specificity Screen: Mass Spectrometry (Proteomics) western->proteomics If potent end_nonspecific Conclusion: Significant Off-Target Effects Requires Re-engineering western->end_nonspecific If not potent proteasome_inhibitor Proteasome Inhibition (e.g., MG132) Should rescue degradation proteomics->proteasome_inhibitor Validate hits inactive_control Inactive Control Degrader Should not degrade POI proteomics->inactive_control Validate hits knockout CRBN Knockout Cells Should abolish degradation proteomics->knockout Validate hits proteomics->end_nonspecific If multiple off-targets identified end_specific Conclusion: Degrader is Potent & Specific proteasome_inhibitor->end_specific If all controls confirm mechanism inactive_control->end_specific If all controls confirm mechanism knockout->end_specific If all controls confirm mechanism

Workflow for validating degrader specificity.

Key Experimental Protocols

Accurate assessment of degrader specificity relies on robust and well-controlled experiments. The following protocols are fundamental to any specificity study.

Table 1: Key Assays for Specificity Profiling

Experiment Objective Brief Methodology Expected Outcome for Specific Degrader Essential Controls
Western Blot To quantify the dose- and time-dependent reduction of the POI.[8] Treat cells with varying concentrations of the degrader for different durations. Analyze protein levels via SDS-PAGE and immunoblotting.[8] Selective, dose-dependent reduction of the POI with a clear DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). Vehicle (e.g., DMSO), loading control (e.g., GAPDH), inactive degrader epimer.[8]
Global Proteomics (e.g., TMT-MS) To assess the degrader's specificity across the entire proteome.[8] Treat cells with the degrader at a fixed concentration (e.g., DC90). Lyse cells, digest proteins, label with tandem mass tags, and analyze via LC-MS/MS. Significant downregulation only of the intended POI and its known interactors. Minimal changes in other protein abundances.[8] Vehicle-treated cells to establish a baseline proteome.[8]
Proteasome Inhibition Assay To confirm that degradation is dependent on the proteasome.[8] Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the degrader. Analyze POI levels by Western blot. The degradation of the POI is rescued or significantly blocked in the presence of the proteasome inhibitor.[8] Degrader-only treatment, vehicle control.
CRBN Competition/Knockout To confirm the degradation is mediated by the CRBN E3 ligase.[9] Co-treat cells with the degrader and an excess of a free CRBN ligand (e.g., thalidomide). Alternatively, test the degrader in CRBN knockout cells.[9] Degradation is blocked by the competing ligand or is absent in CRBN knockout cells. Degrader-only treatment in wild-type cells.

| In Vitro Ubiquitination | To directly demonstrate degrader-induced ubiquitination of the POI.[8] | A cell-free assay combining purified POI, E1, E2, CRBN complex, ubiquitin, ATP, and the degrader. Analyze for poly-ubiquitin chains on the POI.[8] | Formation of poly-ubiquitin chains on the POI only in the presence of the complete system including the degrader. | No-degrader control, inactive control.[8] |

Protocol 1: Western Blot for Target Degradation

  • Cell Culture and Treatment: Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency. Treat with a serial dilution of the this compound-based degrader (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody for 1 hour.

  • Detection: Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities. Strip the membrane and re-probe for a loading control (e.g., GAPDH) to normalize the data.[8]

Protocol 2: Global Proteomics by Mass Spectrometry

  • Sample Preparation: Treat cells with the degrader at a concentration that achieves maximal degradation (Dmax) and a vehicle control for a short duration (e.g., 4-8 hours) to focus on direct targets.[9]

  • Lysis and Digestion: Lyse cells and digest proteins into peptides using an enzyme like trypsin.

  • Labeling: Label peptides from each condition with isobaric tags (e.g., TMT).

  • LC-MS/MS: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Process the raw data to identify and quantify proteins. Generate volcano plots to visualize significant changes in protein abundance between degrader-treated and vehicle-treated samples.

Comparison with Alternative Degrader Technologies

While thalidomide-based degraders are widely used, several alternatives exist, each with a unique profile regarding specificity, drug-like properties, and potential off-target effects. The choice of E3 ligase recruiter is a critical design element.

G cluster_crbn cluster_vhl center E3 Ligase Ligand Choice Impacts Specificity crbn CRBN Ligands center->crbn vhl VHL Ligands center->vhl other Other Ligands (MDM2, cIAP1, etc.) center->other thalidomide Thalidomide - Known neosubstrates (IKZF1/3) - Good drug-like properties crbn->thalidomide cyclimids Novel (e.g., Cyclimids) - Designed to avoid neosubstrates - Potentially altered off-target profile crbn->cyclimids vhl_ligand VHL Ligand - Different off-target profile vs CRBN - Often larger, more complex structures - No known IKZF1/3 degradation vhl->vhl_ligand

Comparison of common E3 ligase recruiting ligands.

Table 2: Comparative Analysis of E3 Ligase Recruiters for Degraders

Feature Thalidomide-Based (CRBN) Lenalidomide/Pomalidomide-Based (CRBN) VHL-Based Novel CRBN Ligands (e.g., Cyclimids)
Primary E3 Ligase Cereblon (CRBN)[1][10] Cereblon (CRBN)[5][10] von Hippel-Lindau (VHL)[6][7] Cereblon (CRBN)[11]
Known Neosubstrates Known to degrade specific zinc-finger transcription factors like IKZF1 and IKZF3.[][13] Also degrades IKZF1 and IKZF3, sometimes with higher potency than thalidomide.[] Does not degrade the typical CRBN neosubstrates; has its own distinct off-target profile. Specifically designed to have a distinct binding mode to CRBN to avoid degradation of known thalidomide-sensitive neosubstrates.[11]
Physicochemical Properties Generally smaller ligands with favorable drug-like properties.[] Similar to thalidomide; some studies suggest lenalidomide-based linkers may improve potency and stability.[5] Ligands are typically larger and more peptide-like, which can present challenges for oral bioavailability and cell permeability.[7] Varies by design, but aims to maintain good drug-like properties.
Development Stage Well-established; used in clinically approved drugs and many late-stage clinical candidates (e.g., ARV-110, ARV-471).[10][14] Also well-established and used in clinical candidates.[] Widely used in preclinical research and several clinical candidates. Primarily in the preclinical and discovery stage.[11]

| Key Specificity Consideration | Researchers must profile against known neosubstrates to understand the full biological effect. | Similar to thalidomide, requires careful profiling for effects related to neosubstrate degradation. | The off-target profile is different and must be independently characterized. VHL expression levels can vary between cell types. | Promising for targets where neosubstrate degradation is undesirable, but requires full de novo specificity profiling.[11] |

References

linker stability assay for Thalidomide-NH-C9-NH2 hydrochloride conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in thalidomide-based conjugates, such as Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the thalidomide moiety, which could lead to off-target effects, and ensure the conjugate reaches its intended target. This guide provides an objective comparison of the stability of thalidomide conjugates with a focus on alkyl-amine linkers, exemplified by the Thalidomide-NH-C9-NH2 hydrochloride structure, in comparison to other common linker types. The information is supported by experimental data from published studies and detailed methodologies to aid in the rational design of next-generation thalidomide-based therapeutics.

Comparative Stability of Thalidomide Linkers

The choice of linker chemistry and its attachment point on the thalidomide scaffold significantly impacts the stability of the resulting conjugate.[1] The following tables summarize the stability of various thalidomide conjugates under different conditions.

Table 1: Aqueous and Plasma Stability of Thalidomide Conjugates with Different Linker Attachment Points
Compound IDLinker Attachment PositionLinker TypeAqueous Stability (% remaining at 24h, pH 7.4)Plasma Half-life (t½, min)
T01 C4Aminoalkyl80>120
T03 C4Acylated Aniline75<10
T05 C4Alkylether95Not Determined
T07 C5Aminoalkyl70>120
T11 C5Methylamino-acyl65>120

Data adapted from a study on the influence of linker attachment points on cereblon ligand stability.[1]

Key Observations:

  • Attachment Point: Linker attachment at the C4 position of the phthalimide ring generally results in higher aqueous stability compared to the C5 position.[1]

  • Linker Chemistry: Alkylether linkers (T05) demonstrate high aqueous stability.[1] Simple aminoalkyl linkers (T01, T07) also exhibit reasonable stability and a long plasma half-life.[1] In contrast, linkers containing acylated aniline moieties (T03) are highly susceptible to enzymatic degradation in plasma.[1]

Table 2: Comparative Stability of Common PROTAC Linker Types
Linker TypeGeneral CharacteristicsAdvantagesDisadvantages
Alkyl Chains Simple, flexible hydrocarbon chains.Synthetically straightforward; can provide good stability.May have lower solubility; flexibility can sometimes be suboptimal for ternary complex formation.[2]
PEG Linkers Polyethylene glycol chains.Enhance solubility and can improve pharmacokinetic properties.Susceptible to oxidative metabolism by cytochrome P450 enzymes.[]
Rigid Linkers Contain cyclic or aromatic groups (e.g., piperazine, piperidine).Can pre-organize the molecule for optimal binding, potentially increasing potency and metabolic stability.[4]May be more synthetically challenging; rigidity can sometimes hinder ternary complex formation.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective and safe thalidomide conjugates. The following are detailed protocols for key in vitro stability assays.

Plasma Stability Assay

Objective: To determine the stability of a thalidomide conjugate in plasma from different species and determine its half-life.

Materials:

  • Test thalidomide conjugate

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (e.g., a stable, structurally similar compound)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate in DMSO (e.g., 10 mM).

  • In a 96-well plate, add plasma.

  • Spike the test conjugate into the plasma to a final concentration of 1-5 µM.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the parent conjugate at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent conjugate versus time.

  • The slope of the linear regression of this plot is the rate constant of degradation (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

pH Stability Assay

Objective: To evaluate the chemical stability of a thalidomide conjugate across a range of pH values, mimicking different physiological environments (e.g., stomach, intestine, cytoplasm).

Materials:

  • Test thalidomide conjugate

  • Buffer solutions at various pH values (e.g., pH 2.0, 4.5, 7.4, 9.0)

  • DMSO

  • Acetonitrile (ACN)

  • 96-well plates or vials

  • Incubator

  • LC-MS/MS or HPLC-UV system

Procedure:

  • Prepare a stock solution of the test conjugate in DMSO.

  • Prepare working solutions of the conjugate by diluting the stock solution in the different pH buffers to a final concentration of 1-10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any potential reaction by adding an equal volume of cold ACN.

  • Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the intact conjugate.

Data Analysis:

  • Plot the percentage of the remaining conjugate against time for each pH condition.

  • Determine the degradation rate and half-life at each pH.

  • A plot of the degradation rate constant versus pH can reveal the pH-rate profile of the conjugate's degradation.[5]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the mechanism of action and stability assessment of thalidomide-based PROTACs.

Mechanism of Action of a Thalidomide-Based PROTAC cluster_0 Cellular Environment cluster_1 Complex Formation PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein Binds to E3 Ligase (CRBN) E3 Ligase (CRBN) PROTAC->E3 Ligase (CRBN) Recruits Ternary Complex Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to Target Protein Degradation Target Protein Degradation Proteasomal Degradation->Target Protein Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for Linker Stability Assessment Start Start Prepare Conjugate Stock Solution Prepare Conjugate Stock Solution Start->Prepare Conjugate Stock Solution Incubate in Matrix Incubate in Matrix Prepare Conjugate Stock Solution->Incubate in Matrix Plasma Plasma Incubate in Matrix->Plasma e.g. pH Buffers pH Buffers Incubate in Matrix->pH Buffers e.g. Time-Point Sampling Time-Point Sampling Plasma->Time-Point Sampling pH Buffers->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Quench Reaction->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis Determine Half-Life / % Remaining Determine Half-Life / % Remaining Data Analysis->Determine Half-Life / % Remaining

Caption: Workflow for in vitro linker stability assays.

References

Safety Operating Guide

Proper Disposal of Thalidomide-NH-C9-NH2 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL OVERVIEW

Thalidomide-NH-C9-NH2 hydrochloride and its analogs are classified as cytotoxic, teratogenic, and potentially mutagenic compounds that require stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3][4] All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5][6] The primary recommended disposal method is high-temperature incineration by a licensed chemical destruction facility.[5][7] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or discharged into the sewer system.[5]

Core Safety & Disposal Information
ParameterGuidelineSource(s)
Waste Classification Cytotoxic, Teratogenic, Hazardous Chemical Waste[1][2][3]
Primary Disposal Method Controlled incineration with flue gas scrubbing by a licensed facility.[5][7]
Container Requirements Rigid, leak-proof, and clearly labeled containers.[1][8]
Labeling "Cytotoxic Waste" or "Hazardous Chemical Waste" with appropriate hazard symbols.[1][6][7]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat. Additional PPE such as a respirator may be needed for handling powders or large spills.[5][8]
Spill Management Use a designated cytotoxic spill kit. For large spills, evacuate the area and contact Environmental Health and Safety (EHS).[6]
Environmental Protection Prevent release into the environment. Do not discharge to drains or sewers.[5]

Operational Disposal Protocol

This step-by-step guide outlines the procedure for the safe segregation, packaging, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form (solid, in solution, or as waste).[5]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]

2. Waste Segregation at the Point of Generation:

  • Establish a dedicated waste stream for all materials contaminated with this compound.[6]

  • Solid Waste: This includes unused or expired compound, contaminated personal protective equipment (gloves, disposable lab coats), pipette tips, vials, and any other contaminated lab supplies. Place these items into a designated, leak-proof, and puncture-resistant container specifically for cytotoxic solid waste.[1][8] This container should be lined with a thick plastic bag (minimum 2 mm for polypropylene).[8]

  • Liquid Waste: This includes solvents used to dissolve the compound, reaction mixtures, and rinsate from cleaning contaminated glassware. Collect all liquid waste in a compatible, sealed, and shatter-resistant container (e.g., a labeled glass or polyethylene bottle). Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1][6]

3. Waste Container Labeling:

  • Clearly label all waste containers with "Cytotoxic Waste" or "Hazardous Chemical Waste" and list the chemical contents, including "this compound."[6][7] Ensure the label includes the date of accumulation and the laboratory or principal investigator's name.

4. Storage of Waste:

  • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Ensure that liquid waste containers are stored in secondary containment to prevent spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

  • Follow all institutional and local regulations for the final disposal of the waste.[5] The waste will be transported by a certified hazardous waste handler to a permitted treatment facility for high-temperature incineration.[7]

Decontamination and Spill Procedures

Glassware and Equipment Decontamination:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.[6]

  • Detergent Wash: Wash the rinsed items with a laboratory-grade detergent and warm water.

  • Final Rinse: Perform a final rinse with purified water.

Spill Management:

  • Small Spills: Use a cytotoxic spill kit to absorb the spill. Work from the outside of the spill inward. All cleanup materials must be disposed of as cytotoxic solid waste.[6]

  • Large Spills: Evacuate the immediate area to prevent exposure. Restrict access and post warning signs. Immediately contact your institution's EHS department for assistance. A respirator may be necessary for cleaning up large spills of the solid compound.[6]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Disposal Pathway gen Handling of Thalidomide-NH-C9-NH2 HCl solid Solid Waste (Gloves, Vials, etc.) gen->solid Contamination liquid Liquid Waste (Solvents, Rinsate) gen->liquid Contamination sharps Sharps Waste (Needles, etc.) gen->sharps Contamination solid_container Labeled Cytotoxic Solid Waste Container solid->solid_container liquid_container Labeled Cytotoxic Liquid Waste Container liquid->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps->sharps_container storage Secure Temporary Storage in Lab solid_container->storage liquid_container->storage sharps_container->storage pickup EHS Waste Pickup storage->pickup transport Transport by Certified Waste Hauler pickup->transport incineration High-Temperature Incineration transport->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.